Methyl 2-(4-aminophenyl)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQLPIGKVBUMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960318 | |
| Record name | Methyl 2-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39718-97-3 | |
| Record name | Methyl 4-amino-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-aminophenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-aminophenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of Methyl 2-(4-aminophenyl)propanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(4-aminophenyl)propanoate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a reactive primary amine, a chiral center, and an ester functionality, making it a valuable building block for complex pharmaceutical agents. The aminophenyl moiety is a well-established pharmacophore, crucial for designing molecules that interact with specific biological targets[1]. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from its nitro-aromatic precursor. Furthermore, it outlines a systematic workflow for its structural confirmation and purity assessment using modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with the practical insights needed for successful synthesis and characterization.
Introduction: A Key Building Block in Modern Drug Discovery
This compound (CAS No: 39718-97-3) is an organic compound featuring a benzene ring substituted with both an amino group and a methyl propanoate group at the para position[2][3].
| Property | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₁₀H₁₃NO₂[4] |
| Molecular Weight | 179.22 g/mol [2] |
| CAS Number | 39718-97-3[2][3] |
The strategic placement of the α-methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This subtle structural modification can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a drug candidate, making it a key strategy in lead optimization[5]. Consequently, efficient access to chiral building blocks like this compound is critical for the rapid exploration of chemical space in the development of novel therapeutics, including protein kinase inhibitors[6].
Synthesis: A Strategic Approach via Nitro-Aromatic Reduction
The most robust and widely adopted strategy for preparing aromatic amines is the reduction of the corresponding nitro-aromatic compound. This approach is favored for its high efficiency, excellent functional group tolerance, and the ready availability of the nitro-precursor, Methyl 2-(4-nitrophenyl)propanoate. Among the various reduction methods, the use of iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective, scalable, and environmentally benign alternative to catalytic hydrogenation or reductions employing tin or zinc.
Synthetic Workflow Diagram
The overall process from the starting material to the purified final product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the reduction of Methyl 2-(4-nitrophenyl)propanoate to the target amine.
Materials:
-
Methyl 2-(4-nitrophenyl)propanoate (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-nitrophenyl)propanoate (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 ratio by volume). Stir the mixture to form a suspension.
-
Addition of Reagents: To the stirring suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
-
Expert Insight: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the surface of the iron particles and preventing the formation of passivating iron oxide layers.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with ethyl acetate.
-
Trustworthiness: This step is critical for removing inorganic byproducts. A thorough wash ensures quantitative recovery of the product.
-
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford the pure this compound as a pale yellow oil or solid.
Comprehensive Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed. A logical workflow of analytical techniques ensures a comprehensive characterization.
Analytical Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized product.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Ionization (EI) is a common method for this type of molecule.
| Ion | Formula | Expected m/z | Notes |
| Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ | 179.09 | Confirms the molecular formula.[2][4] |
| Fragment [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ | 148.08 | Loss of the methoxy radical from the ester. |
| Fragment [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | 120.08 | Loss of the carbomethoxy group via benzylic cleavage. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of the amine (N-H), ester (C=O), and aromatic ring.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Primary Amine | N-H Stretch | 3350 - 3450 | Two sharp-to-medium peaks (asymmetric & symmetric). |
| Ester Carbonyl | C=O Stretch | 1730 - 1745 | Strong, sharp absorption.[7] |
| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium-to-strong peaks. |
| Ester C-O | C-O Stretch | 1150 - 1250 | Strong absorption.[7] |
| Aliphatic/Aromatic C-H | C-H Stretch | 2850 - 3100 | Multiple medium-to-strong peaks.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | 7.05 - 7.15 | Doublet (d) | 2H | Aromatic (ortho to -CH) |
| b | 6.60 - 6.70 | Doublet (d) | 2H | Aromatic (ortho to -NH₂) |
| c | 3.65 | Singlet (s) | 3H | Ester Methyl (-OCH₃) |
| d | 3.60 | Quartet (q) | 1H | Methine (-CH-) |
| e | 3.50 (broad) | Singlet (s) | 2H | Amine (-NH₂) |
| f | 1.45 | Doublet (d) | 3H | Propanoate Methyl (-CH-CH₃) |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum is expected to show 8 distinct signals corresponding to the different carbon environments in the molecule.
-
Ester Carbonyl (C=O): ~175 ppm
-
Aromatic Carbons: 4 signals between ~115-146 ppm
-
Ester Methoxy (-OCH₃): ~52 ppm
-
Methine (-CH-): ~45 ppm
-
Propanoate Methyl (-CH-CH₃): ~19 ppm
Safety and Handling
Based on available data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2][9]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This guide has detailed a practical and efficient synthesis of this compound via the reduction of its nitro-precursor. The causality behind key experimental choices, such as the selection of the reducing agent system, has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive and logical workflow for the characterization of the final product using MS, IR, and NMR spectroscopy has been presented. The expected analytical data, summarized in clear tables, serves as a reliable reference for researchers. By following this guide, scientists in the field of drug discovery and organic synthesis can confidently prepare and validate this important chemical building block for their research endeavors.
References
- 1. This compound | 39718-97-3 | Benchchem [benchchem.com]
- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
"physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate, a compound of interest in pharmaceutical research and development. The information presented is intended to support laboratory work, inform experimental design, and provide a foundation for further investigation into its potential applications.
Introduction
This compound, with the CAS number 39718-97-3, is an aromatic ester containing a primary amine. Its structural features, combining a chiral center, an aromatic ring, and reactive functional groups, make it a versatile building block in organic synthesis. This guide will delve into its fundamental properties, offering a technical resource for scientists working with this molecule.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a methyl propanoate group attached to a p-substituted aniline ring.
Systematic IUPAC Name: this compound[1]
Synonyms:
-
Methyl 2-(4-aminophenyl)propionate[1]
-
Methyl 4-amino-alpha-methylbenzeneacetate[1]
-
Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[1]
Molecular Formula: C₁₀H₁₃NO₂[1]
Molecular Weight: 179.22 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physical Properties
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 179.094628657 g/mol | PubChem[1] |
| Monoisotopic Mass | 179.094628657 g/mol | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 174 | PubChem[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the aromatic amine, the ester, and the phenylpropanoate core.
-
Aromatic Amine: The primary amine group attached to the benzene ring is a key site for a variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. The electron-donating nature of the amine group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
Ester Group: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to the corresponding primary alcohol.
-
Stability: The stability of the compound can be influenced by factors such as pH, temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to coloration over time. The ester group, while generally stable, will hydrolyze under strong acidic or basic conditions.
Spectroscopic Data (Predicted)
Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental spectra for this compound are not widely published, predicted spectral data can provide valuable insights.
Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl protons of the propanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as a complex multiplet in the aromatic region.
Predicted ¹³C NMR Spectrum: A predicted ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methine carbon, and the two methyl carbons.
Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis
A common synthetic route to this compound involves the esterification of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below. The specific conditions, such as catalyst, temperature, and reaction time, may require optimization based on the scale and desired purity of the product.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid
-
Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The work-up procedure is a self-validating system; the neutralization step is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis reaction during storage, and the extraction and drying steps ensure the removal of water-soluble byproducts and residual water, respectively.
Safety and Handling
Based on available GHS classifications, this compound is considered to have the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and drug development. This guide has provided a detailed overview of its core physical and chemical properties, drawing from available data and established chemical principles. For researchers and scientists, a thorough understanding of these properties is the cornerstone of safe and effective laboratory practice and the successful advancement of their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.
References
A Technical Guide to the Solubility of Methyl 2-(4-aminophenyl)propanoate in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of Methyl 2-(4-aminophenyl)propanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, predictive methodologies, and practical experimental protocols. By understanding the interplay of molecular structure and solvent properties, scientists can make informed decisions in crystallization, purification, and formulation processes.
Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing
In the journey of a drug from laboratory synthesis to a marketable therapeutic, the control over its physical properties is paramount. Among these, solubility stands out as a cornerstone of process chemistry and formulation science.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility profile in various organic solvents dictates the efficiency of its synthesis, purification through crystallization, and its ability to be formulated into a stable and effective dosage form.[1] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can negatively impact the bioavailability of the final drug product.[2][3]
This guide will delve into the theoretical underpinnings of solubility, explore predictive models that can streamline solvent selection, and provide a detailed experimental workflow for the precise determination of the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [4][5] |
| Molecular Weight | 179.22 g/mol | [4] |
| Predicted XlogP | 1.6 | [4] |
| Chemical Structure | ||
|
| PubChem CID: 3016109 |
The structure reveals a molecule with both polar and non-polar characteristics. The aromatic ring and the methyl ester group contribute to its non-polar character, while the primary amine group (-NH2) is a polar, hydrogen-bond donating and accepting group. The predicted XlogP of 1.6 suggests a moderate lipophilicity. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process.
For this compound, solvents that can effectively solvate both the polar amine group and the non-polar phenyl and ester portions of the molecule will likely be the most effective.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be described by a point in this three-dimensional "Hansen space".[8] The principle is that substances with similar HSP values are more likely to be miscible.[8] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.
Predictive Solubility Assessment
Before extensive experimental work, predictive models can offer valuable insights into suitable solvents.
Solvent Selection Based on Polarity and Hydrogen Bonding Capacity
Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:
-
High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) that can solvate the polar amine group, and in polar protic solvents like alcohols (e.g., methanol, ethanol) that can engage in hydrogen bonding.
-
Moderate Solubility Expected: In esters (e.g., ethyl acetate) and ketones (e.g., acetone) which have intermediate polarity.
-
Low Solubility Expected: In non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar amine functionality.
Experimental Determination of Solubility
While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data.[9] The following section outlines a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the samples.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = (C_diluted × Dilution_Factor) / V_solvent Where:
-
C_diluted is the concentration of the diluted sample determined by HPLC.
-
Dilution_Factor is the factor by which the supernatant was diluted.
-
V_solvent is the initial volume of the solvent.
-
-
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for solubility determination.
Data Interpretation and Application
The obtained solubility data can be tabulated for easy comparison across different solvents and temperatures. This data is invaluable for:
-
Crystallization Process Development: Selecting appropriate solvent/anti-solvent systems for efficient purification and control of crystal morphology.
-
Formulation Design: Choosing excipients and solvent systems for liquid formulations or for processes like spray drying.
-
Reaction Chemistry: Ensuring that reactants are in the solution phase to facilitate chemical reactions.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its determination and prediction. By combining an understanding of the molecule's physicochemical properties with theoretical models and rigorous experimental protocols, researchers and drug development professionals can effectively navigate the challenges associated with solubility. This systematic approach enables the informed selection of solvents, leading to more efficient, robust, and scalable pharmaceutical processes.
References
- 1. scispace.com [scispace.com]
- 2. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Potential Biological Activities of Methyl 2-(4-aminophenyl)propanoate
Introduction & Rationale
Methyl 2-(4-aminophenyl)propanoate (M2AP) is an organic ester with the chemical formula C₁₀H₁₃NO₂.[1][2] While specific biological activities for this exact compound are not extensively documented in publicly accessible literature, its core structure as an arylpropionic acid derivative places it within a class of compounds of significant pharmacological interest. This class includes some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3][4]
The structural analogy to well-known NSAIDs provides a strong rationale for investigating M2AP's potential as an anti-inflammatory and analgesic agent. The fundamental mechanism for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3] Furthermore, the broader family of propionic acid derivatives has been shown to exhibit a range of other biological effects, including antimicrobial, antioxidant, and even anticancer activities.[3][4][5][6][7]
This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound. It outlines the mechanistic hypotheses derived from its chemical structure and furnishes detailed, field-proven experimental protocols for researchers to validate these potential therapeutic applications.
Chemical Profile and Stereochemical Considerations
A thorough understanding of the molecule's physicochemical properties and stereochemistry is foundational to any investigation into its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| PubChem CID | 3016109 | [1] |
| Synonyms | Methyl 2-(p-aminophenyl)propionate, Methyl 4-amino-alpha-methylbenzeneacetate | [1][8] |
The aminophenyl moiety is a crucial pharmacophore in medicinal chemistry, often incorporated into molecules to facilitate hydrogen bonding with biological targets and is integral to the design of various therapeutic agents.[9]
A critical feature of M2AP is the presence of a chiral center at the second carbon (C2) of the propanoate chain. This gives rise to two distinct enantiomers: (S)-Methyl 2-(4-aminophenyl)propanoate and (R)-Methyl 2-(4-aminophenyl)propanoate. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.[9] For instance, the (S)-enantiomer of ibuprofen is responsible for most of its anti-inflammatory activity. Therefore, the synthesis and separate evaluation of each M2AP enantiomer are critical for a complete understanding of its pharmacological potential.
Potential Anti-inflammatory and Analgesic Activities
Mechanistic Hypothesis: COX Inhibition
The primary hypothesis for the anti-inflammatory and analgesic action of M2AP is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, catalyze the conversion of arachidonic acid into prostaglandins (PGs). PGs are key signaling molecules that mediate pain, inflammation, and fever.[3] Inhibition of COX-2 is the principal target for anti-inflammatory effects, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.
In Vitro Evaluation of Anti-inflammatory Activity
This protocol determines the compound's potency and selectivity in inhibiting COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), Tris-HCl buffer, test compound (M2AP), reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Preparation: Prepare a series of dilutions of M2AP (e.g., from 0.01 µM to 100 µM) in DMSO.
-
Reaction Setup: In a 96-well microplate, add 10 µL of the diluted compound or control vehicle (DMSO).
-
Enzyme Addition: Add 150 µL of reaction buffer containing the respective enzyme (COX-1 or COX-2) and the fluorometric probe to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiation: Initiate the reaction by adding 40 µL of arachidonic acid solution to each well.
-
Measurement: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of M2AP relative to the vehicle control. Calculate the IC₅₀ value (the concentration required for 50% inhibition) by plotting percent inhibition against log[concentration].
In Vivo Validation of Anti-inflammatory and Analgesic Effects
This is a standard model for evaluating acute anti-inflammatory activity.[10][11]
-
Animals: Male Wistar rats (150-200g), acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC in saline), Positive control (e.g., Indomethacin, 10 mg/kg), and M2AP test groups (e.g., 10, 20, 40 mg/kg).
-
Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after administration, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the volume of edema at each time point (Vt - V₀). Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
This test assesses peripheral analgesic activity by quantifying visceral pain responses.[12]
-
Animals: Swiss albino mice (20-25g).
-
Grouping: As described in Protocol 3.3.1, with Aspirin (150 mg/kg) as a potential positive control.
-
Administration: Administer compounds/controls 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition) using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean writhes in the control group and Wt is the mean writhes in the treated group.
Data Presentation: Summary of Potential Efficacy
| Assay | Parameter | M2AP (Test Value) | Positive Control (Value) |
| COX-1 Inhibition | IC₅₀ (µM) | [Experimental Result] | SC-560 ([Value]) |
| COX-2 Inhibition | IC₅₀ (µM) | [Experimental Result] | Celecoxib ([Value]) |
| Carrageenan Edema | % Inhibition (at 3h) | [Experimental Result] | Indomethacin ([Value]) |
| Acetic Acid Writhing | % Inhibition | [Experimental Result] | Aspirin ([Value]) |
Investigation of Potential Antimicrobial Activity
Rationale
Propionic acid and its derivatives are known to possess antimicrobial properties, acting against a range of bacteria and fungi.[7][13] Their mechanism often involves the disruption of cellular metabolism and intracellular pH balance.[7][13] Thus, investigating M2AP for such activity is a logical extension of its biological profile screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
References
- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 7. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. This compound | 39718-97-3 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
A Technical Guide to the Toxicology and Safety of Methyl 2-(4-aminophenyl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary and Chemical Identity
Methyl 2-(4-aminophenyl)propanoate is an aromatic amine derivative and a propanoate ester. While its direct applications are not extensively documented in public literature, its structure suggests utility as an intermediate in organic synthesis, potentially in the development of pharmaceuticals and other specialized chemicals.[1] The presence of an aromatic amine functional group is a structural alert for potential toxicity, necessitating a thorough evaluation of its safety profile. This guide synthesizes the currently available hazard information and outlines the necessary toxicological assessments to fill critical data gaps, providing a framework for its safe handling and future development.
1.1 Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for understanding its potential for environmental fate, transport, and absorption in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Methyl 2-(4-aminophenyl)propionate, Methyl 4-amino-alpha-methylbenzeneacetate | PubChem[2] |
| CAS Number | 39718-97-3 | PubChem[2] |
| Molecular Formula | C10H13NO2 | PubChem[2][3] |
| Molecular Weight | 179.22 g/mol | PubChem[2] |
| Appearance | Brown to dark brown solid (<42°C) or liquid (>42°C) | ChemicalBook |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on depositor-supplied information to regulatory bodies like ECHA, this compound is classified with several key hazards.[2][4]
2.1 GHS Hazard Summary
| Pictogram | GHS Class | Hazard Statement |
|
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2][4] |
| Skin irritation (Category 2) | H315: Causes skin irritation[2][4][5] | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[2][4][5] | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2][4][5] |
These classifications indicate that the primary, currently recognized risks associated with this compound are acute in nature, resulting from short-term exposure. The data mandates careful handling procedures to avoid ingestion, skin/eye contact, and inhalation.
Toxicological Profile and Data Gaps
A comprehensive toxicological profile requires data across multiple endpoints. For this compound, there is a significant disparity between the well-defined acute hazards and the absence of data for long-term effects like mutagenicity, carcinogenicity, and reproductive toxicity.
3.1 Toxicokinetics and Hypothesized Metabolism
No specific metabolism studies for this compound were identified. However, its structure allows for a scientifically grounded hypothesis of its metabolic fate, which is crucial for predicting potential toxicity. The metabolism can be logically divided into two main pathways: hydrolysis of the ester and modification of the aromatic amine.
-
Ester Hydrolysis: Carboxylesterases, abundant in the liver and other tissues, are likely to hydrolyze the methyl ester to its corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid, and methanol.
-
Propanoate Metabolism: The resulting propanoate derivative can be converted to propionyl-CoA.[6] This intermediate is then carboxylated to methylmalonyl-CoA, which is ultimately isomerized to succinyl-CoA, allowing it to enter the Krebs (TCA) cycle for energy production.[6][7]
-
Aromatic Amine Metabolism: The aminophenyl group is subject to Phase I and Phase II metabolic reactions. N-acetylation is a common detoxification pathway for aromatic amines. Alternatively, N-hydroxylation can occur, which is often a bioactivation step leading to the formation of reactive intermediates capable of binding to DNA, a mechanism linked to the carcinogenicity of many aromatic amines.[8]
Caption: Hypothesized metabolic pathways for this compound.
3.2 Acute Toxicity
The compound is classified as harmful if swallowed.[2][4] This is based on calculations or data from analogous compounds rather than specific animal studies on this molecule. Acute oral toxicity studies (e.g., OECD Guideline 423) are performed to determine the median lethal dose (LD50) and observe clinical signs of toxicity.[9] The observed skin, eye, and respiratory irritation are direct contact hazards.[2][5]
3.3 Genotoxicity and Mutagenicity (Critical Data Gap)
The aromatic amine moiety in this compound is a well-known structural alert for mutagenicity.[10] Metabolic activation can convert aromatic amines into reactive electrophiles that form adducts with DNA, leading to mutations.[8] There is currently no public data on the mutagenic potential of this compound. The Ames test is the standard initial screen for this endpoint.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Test Guideline 471.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a chemical to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Methodology:
-
Strain Selection: Use a range of strains to detect different types of mutations (e.g., frameshift vs. base-pair substitution), such as S. typhimurium TA98, TA100, TA1535, and TA1537.[11][12]
-
Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents. This is critical because many compounds (pro-mutagens) only become mutagenic after metabolic processing.[13]
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control, typically a two- to three-fold increase.
-
-
Trustworthiness: The protocol includes both negative (vehicle) and positive controls (known mutagens like sodium azide or 2-nitrofluorene) to ensure the bacterial strains are responsive and the S9 mix is active. This self-validating system is essential for interpreting the results correctly.
Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.
3.4 Chronic, Carcinogenicity, and Reproductive Toxicity (Major Data Gaps)
There are no available studies on the long-term effects of exposure to this compound.
-
Chronic Toxicity: Repeated dose toxicity studies (typically 28-day or 90-day studies in rodents) are needed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). These studies involve daily administration of the compound and monitoring of clinical signs, body weight, food consumption, clinical pathology, and histopathology of major organs.[14][15]
-
Carcinogenicity: Given the structural alert of an aromatic amine, a 2-year rodent bioassay would be required to assess carcinogenic potential if widespread or long-term human exposure is anticipated. Many aromatic amines are known or suspected carcinogens.[8] However, some studies on related compounds like the herbicide MCPA have not found evidence of carcinogenicity in rodents, highlighting the need for compound-specific data.[16][17]
-
Reproductive and Developmental Toxicity: For any compound intended for use in pharmaceuticals or with potential for exposure to the general population, reproductive and developmental toxicity testing is essential. These studies assess effects on fertility, pregnancy, and fetal development.[18][19] A standard two-generation study in rats (OECD 416) would evaluate effects on all phases of the reproductive cycle.
Recommended Safety, Handling, and Exposure Controls
Given the known acute hazards and potential for uncharacterized chronic effects, stringent safety protocols are mandatory.
4.1 Engineering Controls
-
Ventilation: All handling of solid or liquid this compound should be performed in a well-ventilated area. For weighing powders or preparing solutions, a certified chemical fume hood is required to minimize inhalation exposure.[5][20]
-
Containment: Use appropriate containment measures to prevent spills. Procedures should be designed to minimize the generation of dusts or aerosols.
4.2 Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard for handling this chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin irritation (H315) and dermal absorption.[21] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents serious eye irritation (H319).[5][21] |
| Skin/Body Protection | Laboratory coat. Additional protective clothing may be required for large quantities. | Protects against skin contact and contamination of personal clothing.[21] |
| Respiratory Protection | Not required for small quantities in a fume hood. If aerosols or dusts may be generated outside a hood, a NIOSH-approved respirator is necessary. | Prevents respiratory irritation (H335).[21] |
4.3 First Aid and Emergency Procedures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[5][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][21]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20]
Conclusion and Recommended Path Forward
This compound is a compound with defined acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory tract. Safe handling requires appropriate engineering controls and personal protective equipment.
The most significant finding of this review is the profound lack of data regarding its long-term toxicological effects. The presence of an aromatic amine functional group constitutes a significant structural alert for potential mutagenicity and carcinogenicity. Therefore, a tiered testing strategy is strongly recommended before this chemical is considered for any application involving significant human exposure.
Caption: Recommended tiered toxicological testing strategy.
This approach ensures that resources are used efficiently while building a comprehensive safety profile necessary for responsible chemical development and risk assessment.
References
- 1. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. enamine.enamine.net [enamine.enamine.net]
A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-(4-aminophenyl)propanoate
For researchers, scientists, and drug development professionals, understanding the chemical stability of a molecule is paramount to ensuring the integrity of experimental data, the viability of drug candidates, and the safety of final products. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 2-(4-aminophenyl)propanoate, a key intermediate in various synthetic pathways. By elucidating its potential degradation pathways and outlining rigorous testing protocols, this document serves as a critical resource for maintaining the quality and reliability of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before delving into its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39718-97-3 | [1] |
| Appearance | Yellow to brown solid-liquid mixture | [3] |
| Storage Temperature | 2-8°C or -20°C (supplier dependent) | [3][4] |
Predicted Degradation Pathways
The structure of this compound contains two primary functional groups susceptible to degradation: an aromatic amine (aniline derivative) and a methyl ester. The interplay of these groups dictates the molecule's stability profile.
Oxidation of the Aromatic Amine
The aniline moiety is electron-rich and, therefore, highly susceptible to oxidation.[5] Exposure to atmospheric oxygen, light, or oxidizing agents can initiate a cascade of reactions, leading to the formation of colored impurities.[5] This is a common degradation pathway for aniline and its derivatives, often resulting in a gradual darkening of the material upon storage.[5] The oxidation can lead to the formation of nitroso, nitro, azoxy, or polymeric species.[6][7][8]
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol.[9] This reaction can be catalyzed by either acid or base.[9][10][11] While the reaction with pure water is typically slow, the presence of acidic or basic impurities, or storage in non-neutral pH solutions, can significantly accelerate this degradation pathway.[9] Alkaline hydrolysis, also known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis.[9]
Caption: Predicted degradation pathways for this compound.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
-
Temperature: Refrigeration at 2-8°C is a common recommendation.[3] For extended storage, freezing at -20°C is advisable to slow down both oxidative and hydrolytic degradation rates.[4]
-
Atmosphere: Due to the sensitivity of the aniline group to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Light: The compound should be protected from light to minimize photo-oxidation.[12] Amber vials or opaque containers should be used.
-
Moisture: To prevent hydrolysis of the ester, the compound should be stored in a dry environment.[13] Containers should be tightly sealed to prevent moisture ingress.
Stability Indicating Method Development and Forced Degradation Studies
A crucial aspect of managing the stability of any chemical is the availability of a validated stability-indicating analytical method. Such a method can separate the intact compound from its degradation products. Forced degradation studies are essential for developing and validating such methods and for elucidating the degradation pathways.[14][15][16]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the stability of this compound. A reverse-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development. The aromatic nature of the molecule allows for sensitive UV detection.
Forced Degradation Protocol
Forced degradation studies should be conducted on a representative batch of the material.[17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[15]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols for Forced Degradation:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Dilute with 0.1 M hydrochloric acid to the final concentration for analysis.
-
Heat the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of the compound as described above.
-
Dilute with 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and sample at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples before injection.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, and sample at different time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19]
-
Analyze the samples after exposure and compare them to a control sample protected from light.
-
Long-Term Stability Study Protocol
Once a stability-indicating method is established, a long-term stability study should be initiated to determine the retest period or shelf life of the compound under the recommended storage conditions.
| Parameter | Recommendation |
| Batches | At least two representative batches.[20] |
| Storage Conditions | Recommended: 2-8°C. Accelerated: 25°C/60% RH or 40°C/75% RH.[21][22] |
| Testing Frequency | Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months. Accelerated: 0, 3, 6 months.[20][21][23] |
| Tests to be Performed | Appearance, Assay (by HPLC), Purity/Degradation Products (by HPLC). |
Conclusion
The stability of this compound is primarily influenced by its susceptibility to oxidation at the aniline moiety and hydrolysis of the methyl ester. To maintain the integrity of this compound, it is imperative to store it under refrigerated, dark, dry, and inert conditions. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its degradation profile and establish a reliable retest period. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.
References
- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. lumiprobe.com [lumiprobe.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. acdlabs.com [acdlabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 22. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 23. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Methodological & Application
The Versatile Scion: Methyl 2-(4-aminophenyl)propanoate as a Cornerstone in Modern Pharmaceutical Synthesis
In the intricate tapestry of medicinal chemistry, the selection of foundational molecular scaffolds is a critical determinant of a drug discovery program's success. Among the pantheon of privileged structures, the phenylpropanoate framework holds a distinguished position, offering a versatile chassis for the elaboration of diverse and potent therapeutic agents.[1] This application note delves into the utility of a particularly valuable derivative, Methyl 2-(4-aminophenyl)propanoate, as a strategic building block in the synthesis of contemporary pharmaceuticals, with a focus on targeted therapies such as kinase and epigenetic inhibitors.
The inherent chemical functionalities of this compound—a reactive primary aromatic amine, a modifiable ester group, and a chiral center—provide medicinal chemists with a tripartite toolkit for molecular diversification. The aminophenyl moiety is a well-established pharmacophore, crucial for establishing key interactions, such as hydrogen bonds, with biological targets.[1] This document will provide a detailed exploration of the physicochemical properties of this reagent, protocols for its key transformations, and its application in the synthesis of complex pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe implementation in a synthetic workflow. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 179.22 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 39718-97-3 | PubChem[2] |
| Appearance | Yellow to brown solid-liquid mixture | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
| Boiling Point | 297.5±23.0 °C at 760 mmHg | Sigma-Aldrich[4] |
| Melting Point | 80-84 °C | Sigma-Aldrich[4] |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[6][7][8][9] All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][9] Store the compound in a tightly sealed container in a cool, dry place.[3][5]
Core Synthetic Applications: N-Acylation for the Elaboration of Pharmaceutical Intermediates
The primary aromatic amine of this compound is a versatile handle for a variety of chemical transformations, most notably N-acylation reactions. This reaction is a cornerstone of pharmaceutical synthesis, enabling the formation of stable amide bonds that are prevalent in a vast number of drug molecules.[10] The following protocol details a general yet robust procedure for the N-acylation of this compound with an aromatic acyl chloride, a common step in the synthesis of kinase and DNA methyltransferase (DNMT) inhibitors.[2][11]
Experimental Protocol: N-Acylation with 4-Nitrobenzoyl Chloride
This protocol describes the synthesis of Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate, a key intermediate that can be further elaborated into active pharmaceutical ingredients. The choice of 4-nitrobenzoyl chloride is illustrative; the nitro group can be readily reduced to an amine, providing a further point for molecular diversification, a strategy commonly employed in the synthesis of DNMT inhibitors like SGI-1027.[2][11]
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.2 eq) followed by the dropwise addition of a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate.
Causality and Self-Validation:
-
The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride and to ensure a high-yielding reaction.
-
The slow, dropwise addition of the acyl chloride at 0°C helps to control the exothermicity of the reaction and minimize the formation of side products.
-
The aqueous workup with acid and base is designed to remove unreacted starting materials and the pyridine catalyst. The final brine wash removes residual water from the organic phase.
-
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis. The disappearance of the starting material signals and the appearance of the expected product signals in the spectra serve as a self-validating system for the protocol.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the described protocol and its place in a larger synthetic scheme, the following diagrams have been generated using Graphviz.
Caption: Step-by-step workflow for the N-acylation of this compound.
Logical Progression to Advanced Pharmaceutical Intermediates
The N-acylated product, Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate, is not an end in itself but a versatile intermediate for more complex molecular architectures. The following diagram illustrates the logical progression from this intermediate to a core structure found in many kinase and DNMT inhibitors.
Caption: Synthetic pathway from the building block to a complex pharmaceutical core structure.
Concluding Remarks for the Practicing Scientist
This compound represents a highly valuable and versatile building block for the modern medicinal chemist. Its strategic incorporation into synthetic routes allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and workflows detailed in this application note are intended to provide a practical guide for researchers engaged in the synthesis of novel therapeutics. By understanding the fundamental reactivity of this scaffold and employing robust synthetic methodologies, the path from a simple building block to a potentially life-saving pharmaceutical can be navigated with greater efficiency and confidence. The continued exploration of derivatives of this and similar phenylpropanoate scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapies.[1]
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - Research - Institut Pasteur [research.pasteur.fr]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches to DNMT inhibitor SGI-1027 and effects on the U937 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from Methyl 2-(4-aminophenyl)propanoate
Abstract
Methyl 2-(4-aminophenyl)propanoate is a versatile starting material possessing two key reactive sites: a nucleophilic aromatic amine and an electrophilic methyl ester. This unique bifunctionality makes it an ideal scaffold for the development of diverse chemical libraries, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, outlining strategic synthetic pathways to generate novel derivatives through targeted modifications of these functional groups. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and ester hydrolysis followed by amide coupling, explaining the chemical principles and experimental rationale behind each step.
Introduction: The Strategic Value of this compound
The quest for novel molecular entities with specific biological activities is the cornerstone of modern drug discovery. The strategic selection of a core scaffold is critical for the efficient generation of a chemical library with diverse pharmacological properties. This compound[1][2] serves as an exemplary starting scaffold. Its structure features:
-
A Primary Aromatic Amine: This group is a potent nucleophile, readily participating in reactions such as acylation and sulfonylation to form stable amide and sulfonamide linkages.[3][4] These moieties are prevalent in a vast number of approved pharmaceuticals.
-
A Methyl Ester: This functional group can be hydrolyzed to a carboxylic acid, which can then be coupled with a wide array of amines to form a second generation of amide derivatives.[5][6] Alternatively, it can undergo direct amidation under specific conditions.[7][8]
-
A Chiral Center: The presence of a stereocenter at the α-carbon offers the potential for stereoselective synthesis and the exploration of enantiomeric effects on biological activity.
This guide details robust and reproducible protocols for exploiting this reactivity to synthesize a matrix of novel compounds, providing a foundation for structure-activity relationship (SAR) studies.
Overview of Synthetic Strategies
The derivatization of this compound can be logically categorized by the functional group being targeted. The primary pathways involve reactions at the amine (Pathway A) or the ester (Pathway B), which can be pursued independently or sequentially.
Diagram 1: Key Synthetic Pathways from the Core Scaffold.
Pathway A: Direct Modification of the Aryl Amine
The nucleophilicity of the 4-amino group allows for straightforward derivatization. These reactions are typically high-yielding and tolerant of the ester functionality.
Synthesis of N-Acyl Derivatives (Amides)
The formation of an amide bond via N-acylation is one of the most common reactions in medicinal chemistry.[9] Acyl chlorides or anhydrides are highly reactive electrophiles that readily acylate even moderately reactive amines.[10] The use of a non-nucleophilic base is critical to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
This protocol describes the synthesis of Methyl 2-(4-acetamidophenyl)propanoate.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Add acetyl chloride dropwise to the stirred solution over 10 minutes. Ensure the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
-
-
Why an excess of base? To ensure complete neutralization of the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]
-
Green Chemistry Alternative: For some acylations, protocols using water as a solvent can be highly effective and environmentally benign, representing a significant process improvement.[3]
Synthesis of N-Sulfonyl Derivatives (Sulfonamides)
Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides with improved metabolic stability and different hydrogen bonding capabilities.[12] They are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base.[13]
This protocol describes the synthesis of Methyl 2-(4-(phenylsulfonamido)phenyl)propanoate.
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl Chloride (1.1 eq)
-
Pyridine (as both base and solvent)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool to 0 °C.
-
Add benzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl. This will protonate the pyridine and cause the product to precipitate or separate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Diagram 2: Mechanism of N-Sulfonylation.
Synthesis of N-Alkyl Derivatives (Secondary Amines)
Direct alkylation of amines with alkyl halides is often difficult to control and can lead to over-alkylation.[14] Reductive amination is a superior method that converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[15][16] The choice of reducing agent is key; sodium cyanoborohydride (NaBH₃CN) or the safer sodium triacetoxyborohydride (NaBH(OAc)₃) are effective because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound.[17]
This protocol describes the synthesis of Methyl 2-(4-(benzylamino)phenyl)propanoate.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a flask containing a stirred solution of this compound in DCE, add benzaldehyde followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the imine intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly effervescent.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with DCM or EtOAc, wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the product by column chromatography on silica gel.
-
Pathway B: Modification of the Methyl Ester
The ester group provides an alternative handle for diversification, primarily through its conversion to a carboxylic acid.
Ester Hydrolysis to Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is efficiently achieved under basic conditions (saponification).[5] This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving the equilibrium towards the carboxylate salt and ensuring complete conversion.[18]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Methanol (MeOH) and Water (e.g., 3:1 mixture)
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester in a mixture of methanol and water.
-
Add solid NaOH or a concentrated aqueous solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. The carboxylic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-(4-aminophenyl)propanoic acid, can often be used in the next step without further purification.
-
Amide Coupling from the Carboxylic Acid
The newly formed carboxylic acid is a versatile intermediate for creating a second series of amide derivatives using standard peptide coupling agents.[6][19]
This protocol describes the coupling of 2-(4-aminophenyl)propanoic acid with benzylamine.
-
Materials:
-
2-(4-aminophenyl)propanoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add benzylamine and DIPEA to the solution.
-
In a separate vial, dissolve the coupling agent (e.g., HATU) in a small amount of DMF.
-
Add the coupling agent solution dropwise to the reaction mixture at room temperature.
-
Stir for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
-
Summary of Synthetic Data
The following table summarizes the reaction types and provides representative data for the synthesis of derivatives.
| Derivative Type | Key Reagents | Reaction Conditions | Typical Yield (%) | Notes |
| N-Acetyl | Acetyl Chloride, TEA | DCM, 0 °C to RT, 2h | 85-95% | Product often crystalline. |
| N-Sulfonyl | Benzenesulfonyl Chloride, Pyridine | Pyridine, 0 °C to RT, 8h | 80-90% | Requires acidic workup to remove pyridine. |
| N-Benzyl | Benzaldehyde, NaBH(OAc)₃ | DCE, Acetic Acid, RT, 16h | 70-85% | STAB is moisture-sensitive. |
| Carboxylic Acid | NaOH | MeOH/H₂O, Reflux, 3h | 90-98% | Product precipitates upon acidification. |
| Amide (from Acid) | Benzylamine, HATU, DIPEA | DMF, RT, 6h | 75-90% | Requires anhydrous conditions. |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for creating novel N-acyl, N-sulfonyl, N-alkyl, and C-terminus amide derivatives. By systematically applying these synthetic strategies, researchers can efficiently generate a wide range of analogues for screening in drug discovery and materials science applications, facilitating the rapid exploration of chemical space and the identification of new lead compounds.
References
- 1. This compound hydrochloride | C10H14ClNO2 | CID 15580485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds | Semantic Scholar [semanticscholar.org]
- 8. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Acylation of Methyl 2-(4-aminophenyl)propanoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of Methyl 2-(4-aminophenyl)propanoate. This key chemical transformation is pivotal in the synthesis of a wide array of biologically active molecules. This document offers a detailed exploration of the underlying chemical principles, step-by-step protocols for various acylation methods, and critical insights for successful synthesis and characterization.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The primary aromatic amine functionality serves as a nucleophilic handle for the introduction of diverse acyl groups, thereby enabling the modulation of its physicochemical and pharmacological properties. N-acylation is a fundamental reaction in organic synthesis, leading to the formation of a stable amide bond. The choice of acylation protocol is dictated by the nature of the acylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule.
This guide will delve into three robust and widely employed methods for the N-acylation of this compound:
-
Acylation with Acyl Chlorides: A highly efficient and rapid method.
-
Acylation with Acid Anhydrides: A milder alternative to acyl chlorides.
-
Amide Coupling with Carboxylic Acids: A versatile method employing coupling agents for the formation of the amide bond under gentle conditions.
Scientific Principles and Mechanistic Insights
The N-acylation of an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of the amide.
dot
graph astd { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution.
The reactivity of the acylating agent is paramount to the success of the reaction. Acyl chlorides are the most reactive, followed by acid anhydrides, and then carboxylic acids (which require activation). The choice of base is also critical; it serves to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) and can also enhance the nucleophilicity of the amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This method is highly effective for a broad range of acyl chlorides and is characterized by rapid reaction times and high yields.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (10%) or triethylamine (TEA)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask. Alternatively, for a non-aqueous system, add triethylamine (1.5 eq).
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
If a tertiary amine base was used, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine salt, followed by water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Causality Behind Choices:
-
Two-Phase System: The use of a biphasic system (DCM/water) with an inorganic base like NaOH is a hallmark of the Schotten-Baumann reaction. The base in the aqueous phase neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine.
-
Aprotic Solvent: DCM is an excellent solvent for dissolving the organic reactants and is immiscible with water.
-
Excess Base: An excess of base is used to ensure complete neutralization of the acid byproduct and to drive the reaction to completion.
-
Low-Temperature Addition: Adding the highly reactive acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Protocol 2: N-Acylation using an Acid Anhydride
This method is a milder alternative to using acyl chlorides and is particularly useful when the corresponding acyl chloride is unstable or difficult to handle.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Pyridine or triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DCM or THF in a round-bottom flask with a magnetic stir bar.
-
Base and Anhydride Addition: Add a base such as pyridine or triethylamine (1.5 eq) to the solution, followed by the acid anhydride (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-8 hours. The reaction can be gently heated if necessary to drive it to completion. Monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted anhydride and carboxylic acid byproduct, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Causality Behind Choices:
-
Milder Acylating Agent: Acid anhydrides are less reactive than acyl chlorides, leading to a more controlled reaction.
-
Organic Base: Pyridine or triethylamine acts as a base to neutralize the carboxylic acid byproduct and can also act as a nucleophilic catalyst.
-
Bicarbonate Wash: The sodium bicarbonate wash is crucial for removing the acidic byproduct (a carboxylic acid), which can complicate purification.
Protocol 3: Amide Coupling using a Carboxylic Acid and a Coupling Agent
This is a very mild and versatile method that allows for the coupling of a wide range of carboxylic acids without the need to first convert them to more reactive derivatives. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4][5][6]
Materials:
-
This compound
-
Carboxylic acid
-
EDC hydrochloride or DCC
-
1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) (as an additive)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-activation (Optional but Recommended): In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture, followed by a base such as DIPEA or TEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC.
-
Work-up:
-
If DCC was used, a urea byproduct will precipitate. Filter the reaction mixture to remove the dicyclohexylurea.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
In Situ Activation: Coupling agents like EDC and DCC activate the carboxylic acid in situ, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[3][7]
-
Additives (HOBt/DMAP): Additives like HOBt or DMAP are often used to increase the efficiency of the coupling reaction and to suppress side reactions, such as racemization if the carboxylic acid is chiral.[4][8] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions.[4] DMAP can act as a potent acyl transfer catalyst.[8]
-
Water-Soluble Byproduct: EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying the purification process.[5]
-
Anhydrous Conditions: Anhydrous solvents are used to prevent the hydrolysis of the activated carboxylic acid intermediate.
Comparative Data of Acylation Methods
| Method | Acylating Agent | Typical Base | Solvent | Temp. | Time | Yield | Advantages | Disadvantages |
| Protocol 1 | Acyl Chloride | NaOH (aq) or TEA | DCM | 0 °C to RT | 1-4 h | High | Fast, high yielding, widely applicable. | Acyl chlorides can be moisture-sensitive and corrosive. Generates HCl. |
| Protocol 2 | Acid Anhydride | Pyridine or TEA | DCM/THF | RT to reflux | 2-8 h | Good-High | Milder than acyl chlorides, easier to handle. | Slower than acyl chlorides, may require heating. |
| Protocol 3 | Carboxylic Acid | DIPEA or TEA | DMF/DCM | RT | 4-24 h | Good-High | Very mild, high functional group tolerance, avoids preparation of acyl halides/anhydrides. | Requires coupling agents which can be expensive and may cause allergic reactions.[9][10] Longer reaction times. |
Workflow Visualization
dot
Diagram 2: Comparative Experimental Workflows for N-acylation.
Trustworthiness: Self-Validating Systems
Each protocol is designed to be a self-validating system through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.
-
Purification: Purification by recrystallization or column chromatography is essential to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound should be assessed by TLC, showing a single spot.
-
Characterization: The structure and purity of the N-acylated product must be unequivocally confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the formation of the amide bond and the overall structure of the molecule. The disappearance of the -NH₂ protons and the appearance of a new amide -NH proton signal in the ¹H NMR spectrum are key indicators. In the ¹³C NMR spectrum, the appearance of a new carbonyl carbon signal for the amide is expected.
-
Infrared (IR) Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a strong C=O stretching vibration (typically around 1650 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Safety and Handling
-
Acyl Chlorides: These are corrosive and lachrymatory. They react violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Anhydrides: These can be corrosive and irritants. Handle with care in a fume hood.
-
Coupling Agents (DCC, EDC): These are potent skin sensitizers and can cause severe allergic reactions upon repeated exposure.[9][10] It is imperative to avoid skin contact and inhalation. Always handle these reagents in a fume hood and wear appropriate gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive toxin. Handle these solvents in a fume hood and minimize exposure.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 2-(4-aminophenyl)propanoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, Methyl 2-(4-aminophenyl)propanoate stands out as a privileged scaffold, offering a unique combination of structural features that are highly amenable to chemical modification and diversification. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the underlying scientific principles for researchers, scientists, and drug development professionals.
The core structure of this compound, featuring a reactive primary amine, a modifiable ester group, and a chiral center, presents a trifecta of opportunities for synthetic chemists to explore vast chemical space. The strategic placement of the methyl group on the propanoate side chain, a classic "magic methyl" addition, can significantly influence the molecule's conformational rigidity and metabolic stability, often leading to enhanced pharmacological properties.[1]
This guide will delve into two primary areas where this scaffold has shown considerable promise: the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and the synthesis of innovative anticancer agents.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the core building block is the essential first step in any drug discovery program. The following protocol outlines a robust method for the preparation of this compound, commencing from the readily available 4-Nitro-L-phenylalanine methyl ester.[2]
Protocol 1: Synthesis of this compound
This protocol details the reduction of the nitro group of 4-Nitro-L-phenylalanine methyl ester to the corresponding primary amine.
Materials:
-
4-Nitro-L-phenylalanine methyl ester hydrochloride
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Nitro-L-phenylalanine methyl ester hydrochloride (1.0 eq), iron powder (3.0 eq), and a 10% aqueous solution of ammonium chloride.
-
Solvent Addition: Add a 75% ethanol/water mixture to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to the core scaffold.
Part 2: Application in the Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The 2-arylpropionic acid motif is a well-established pharmacophore in the field of NSAIDs, with prominent examples including ibuprofen and naproxen.[3][4][5] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[4] this compound provides an excellent starting point for the synthesis of novel NSAID candidates through derivatization of the amino group.
Protocol 2: Synthesis of a Novel NSAID Candidate via Acylation
This protocol describes a general method for the acylation of the amino group of this compound with a substituted benzoyl chloride. This reaction creates an amide linkage, a common feature in many drug molecules, and introduces a new aromatic moiety that can be tailored to optimize binding to the COX enzymes.[6]
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acylated product.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the reactive acyl chloride.
-
Base: Triethylamine or pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side product formation.
Diagram 2: Synthesis of an NSAID Candidate
Caption: Acylation of the core scaffold.
Structure-Activity Relationship (SAR) Insights for Arylpropionic Acid Derivatives
The biological activity of 2-arylpropionic acid derivatives is highly dependent on their chemical structure. Key SAR points include:
| Structural Feature | Impact on Activity |
| α-Methyl Group | Generally enhances anti-inflammatory activity. The (S)-enantiomer is typically the more active isomer. |
| Carboxylic Acid/Ester | Essential for COX inhibition. The free acid is often the active form, with esters acting as prodrugs.[3] |
| Aromatic Ring Substituents | The nature and position of substituents on the aromatic rings can significantly influence potency and selectivity for COX-1 versus COX-2. |
Part 3: Application in the Development of Anticancer Agents
The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[7][8][9][10][11] These compounds have demonstrated potent and selective activity against various cancer cell lines. This compound can serve as a key precursor for the synthesis of this important class of molecules.
Protocol 3: Synthesis of a 2-(4-Aryl)benzothiazole Anticancer Candidate
This protocol outlines the synthesis of a 2-(4-aryl)benzothiazole derivative, starting with the hydrolysis of this compound to the corresponding carboxylic acid, followed by condensation with 2-aminothiophenol.
Step 1: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 2-(4-aminophenyl)propanoic acid.
Step 2: Benzothiazole Formation
Materials:
-
2-(4-Aminophenyl)propanoic acid (from Step 1)
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Reaction vessel suitable for high-temperature reactions
-
Mechanical stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, heat polyphosphoric acid to approximately 130 °C.
-
Addition of Reactants: To the hot PPA, add 2-(4-aminophenyl)propanoic acid (1.0 eq) and 2-aminothiophenol (1.0 eq) under mechanical stirring.
-
Reaction: Continue heating and stirring the mixture at 130-140 °C for 2-4 hours.
-
Work-up:
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-(4-aryl)benzothiazole derivative.
Diagram 3: Synthesis of a Benzothiazole Anticancer Candidate
Caption: Route to a benzothiazole derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive amine, a modifiable ester, and a chiral center provides a robust platform for the synthesis of diverse compound libraries targeting a wide range of diseases. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to harness the full potential of this remarkable scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 11. flore.unifi.it [flore.unifi.it]
"Methyl 2-(4-aminophenyl)propanoate as a linker in PROTAC synthesis"
Application Notes & Protocols
Topic: Methyl 2-(4-aminophenyl)propanoate as a Versatile Linker Building Block in PROTAC Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4][5] While significant focus is often placed on the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to physicochemical properties.[2][6][7] This guide provides a detailed examination and practical protocols for the use of this compound, a versatile and synthetically tractable building block for the construction of effective PROTACs.
Introduction: The Central Role of the PROTAC Linker
The linker is not merely a passive spacer; it is an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase.[2] This orchestration is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), the essential intermediate for ubiquitination.[2][] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation.[4] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding modes, resulting in negative cooperativity and diminished activity.[2][4]
Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically accessible and allow for the tuning of properties like solubility and cell permeability.[6][] However, the incorporation of semi-rigid elements can offer advantages in pre-organizing the PROTAC conformation and improving ternary complex stability. This compound serves as an excellent building block, introducing a semi-rigid phenyl group while providing two orthogonal functional handles for a modular and convergent synthetic strategy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Featured Linker: this compound
This building block offers a unique combination of features that make it highly valuable for PROTAC synthesis.
-
Structure:
(Self-generated image, not from search results)
-
Key Attributes:
-
Aniline Moiety: The primary aromatic amine (-NH2) serves as a robust nucleophile. It is particularly well-suited for nucleophilic aromatic substitution (SNAr) reactions, a common and efficient method for coupling linkers to E3 ligase ligands, especially derivatives of thalidomide, pomalidomide, or lenalidomide that are activated with a leaving group (e.g., fluorine) on the phthalimide ring.[6]
-
Methyl Propanoate Group: This ester provides a latent carboxylic acid functionality. It is stable under the conditions typically used for the initial amine coupling. Subsequent saponification (base-catalyzed hydrolysis) cleanly unmasks the carboxylic acid, providing a handle for the second coupling reaction to the warhead.
-
Stereocenter: The chiral center at the alpha-carbon can be used to explore how stereochemistry influences the linker's conformational preference and the resulting PROTAC's activity.
-
Semi-Rigid Phenyl Group: The phenyl ring introduces a degree of conformational constraint compared to purely aliphatic or PEG linkers. This can be advantageous for optimizing the geometry of the ternary complex.[6]
-
General Synthetic Workflow
The use of this compound facilitates a modular and convergent synthetic approach. The strategy involves three primary stages: coupling to the E3 ligase ligand, deprotection of the linker's second functional group, and final conjugation to the warhead.
Caption: Convergent workflow for PROTAC synthesis using the featured linker.
Detailed Experimental Protocols
These protocols outline the synthesis of a representative PROTAC targeting a hypothetical kinase (Warhead-NH2) and recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Coupling of Linker to E3 Ligase Ligand via SNAr
This step conjugates the aniline of the linker with a fluorinated pomalidomide derivative, a common CRBN ligand.
-
Reaction: (Self-generated image, not from search results)
-
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Sample Amount |
| 2-fluoro-pomalidomide | 291.24 | 1.0 | 291 mg (1.0 mmol) |
| This compound | 179.22 | 1.2 | 215 mg (1.2 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 522 µL (3.0 mmol) |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | - | - | 10 mL |
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-pomalidomide (1.0 eq) and anhydrous NMP. Stir until dissolved.
-
Add this compound (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 100-110 °C and stir overnight (12-16 hours).
-
Scientist's Note: The SNAr reaction requires heat and a polar aprotic solvent to proceed efficiently. DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction.[6]
-
Monitor the reaction progress by LC-MS until consumption of the starting material is observed.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and stir. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
Dry the crude solid under vacuum. If necessary, purify further by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the E3-Linker-Ester conjugate.
-
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to reveal the carboxylic acid required for the next coupling step.
-
Reaction: (Self-generated image, not from search results)
-
Materials & Reagents:
| Reagent | Equivalents |
| E3-Linker-Ester (from Step 1) | 1.0 |
| Lithium Hydroxide (LiOH) | 3.0 |
| Tetrahydrofuran (THF) / Water (3:1) | - |
| 1 M Hydrochloric Acid (HCl) | - |
-
Procedure:
-
Dissolve the E3-Linker-Ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Scientist's Note: Saponification is a robust reaction. Using a THF/water solvent system ensures solubility for both the organic starting material and the inorganic base.
-
Monitor the reaction by LC-MS. Look for the disappearance of the starting material and the appearance of a new peak with a mass corresponding to the carboxylic acid.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the E3-Linker-Acid, which is often used in the next step without further purification.
-
Protocol 3: Final Amide Coupling to the Warhead
This final step connects the two halves of the PROTAC using a standard peptide coupling reaction.
-
Reaction: (Self-generated image, not from search results)
-
Materials & Reagents:
| Reagent | Equivalents |
| E3-Linker-Acid (from Step 2) | 1.0 |
| Amine-functionalized Warhead (Warhead-NH2) | 1.1 |
| HATU (Peptide Coupling Reagent) | 1.2 |
| DIPEA | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - |
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the E3-Linker-Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This is the "activation" step.
-
Scientist's Note: HATU is a highly efficient coupling reagent that forms an activated ester in situ, minimizing side reactions and racemization.[9] Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
-
In a separate flask, dissolve the Warhead-NH2 (1.1 eq) in a small amount of anhydrous DMF.
-
Add the warhead solution to the activated acid mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction by LC-MS for the formation of the final PROTAC product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterize the final product thoroughly using LC-MS and NMR.
-
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the final PROTAC.
Table 2: Representative Characterization Data for Final PROTAC
| Analysis | Expected Result |
| LC-MS | A single major peak on the chromatogram. ESI-MS shows a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the final PROTAC. |
| ¹H NMR | Presence of characteristic peaks for all three components: the warhead, the E3 ligase ligand, and the linker. Disappearance of the carboxylic acid proton and appearance of a new amide N-H proton. |
| Purity (HPLC) | >95% purity is desired for biological assays. |
Conclusion
This compound is a highly effective and versatile building block in the PROTAC synthesis toolkit. Its pre-installed, orthogonally protected functional groups—an aniline and a methyl ester—enable a reliable and modular synthetic route. This allows researchers to efficiently generate libraries of PROTACs by varying the warhead or E3 ligase ligand while keeping the linker constant, or by systematically modifying the linker itself. The protocols provided herein offer a robust framework for the rational design and synthesis of novel PROTACs for targeted protein degradation.
References
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
Application Note: Synthetic Strategies for Chiral (S)-Methyl 2-(4-aminophenyl)propanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(S)-Methyl 2-(4-aminophenyl)propanoate is a crucial chiral intermediate in the synthesis of various biologically active molecules. As a derivative of the "profen" class of compounds (2-arylpropanoic acids), its stereochemistry is paramount. The therapeutic activity of many chiral drugs resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. Consequently, robust and efficient methods for producing enantiomerically pure compounds like (S)-Methyl 2-(4-aminophenyl)propanoate are of high value in the pharmaceutical industry.
This application note provides a comprehensive overview of the principal synthetic routes to obtain this valuable chiral building block. We will delve into three major strategies:
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes.
-
Asymmetric Synthesis: Methods that create the desired stereocenter in a controlled manner.
-
Classical Diastereomeric Resolution: The traditional method of separating enantiomers via crystallization.
Each section will explain the underlying principles, provide detailed experimental protocols, and discuss the advantages and limitations of the approach, offering field-proven insights to guide your synthetic planning.
Strategy 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful "green chemistry" technique that utilizes the stereospecificity of enzymes, most commonly lipases, to separate enantiomers from a racemic mixture. Lipases are highly effective for resolving esters of 2-arylpropionic acids.[1]
Principle of Operation: The process starts with a racemic mixture of methyl 2-(4-aminophenyl)propanoate. A lipase, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase, is introduced. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (typically the R-enantiomer in this class of compounds) into the corresponding carboxylic acid at a significantly higher rate than the other.[2] This leaves the reaction mixture enriched in the unreacted, desired (S)-ester. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[3]
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Protocol: Lipase-Catalyzed Hydrolytic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric Acid (HCl) (1 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 eq) in a mixture of phosphate buffer and an organic solvent like MTBE (e.g., 1:1 v/v). The two-phase system helps to minimize enzyme denaturation and facilitate product separation.
-
Enzyme Addition: Add immobilized CALB (typically 10-50% by weight of the substrate).
-
Incubation: Stir the mixture at a controlled temperature, usually between 30-45°C.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining (S)-ester and the formed (R)-acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up:
-
Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with fresh MTBE (2x).
-
Combine all organic layers. This fraction contains the desired (S)-ester.
-
To isolate the byproduct, acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with MTBE. This will recover the (R)-acid.
-
-
Purification:
-
Wash the combined organic layer containing the (S)-ester with a 5% NaHCO₃ solution to remove any residual acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-Methyl 2-(4-aminophenyl)propanoate.
-
-
Analysis: Determine the final yield and confirm the enantiomeric excess using chiral HPLC.
Data Summary:
| Enzyme Source | Acylating Agent/Nucleophile | Solvent | Temp (°C) | Typical ee (S)-Ester | Reference |
| Candida antarctica B | Water (Hydrolysis) | Toluene/Buffer | 40 | >98% | [4] |
| Pseudomonas cepacia | Water (Hydrolysis) | Heptane/Buffer | 30 | >95% | |
| Candida rugosa | Isopropenyl Acetate | Toluene | 45 | >96% | [5] |
Strategy 2: Asymmetric Synthesis
Asymmetric synthesis aims to directly create the target molecule in its desired enantiomeric form, bypassing the 50% yield limitation of kinetic resolution.[3] This is achieved by using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a key bond-forming reaction.
Principle of Operation: A common and powerful approach for synthesizing chiral α-aryl propanoic acids is the asymmetric alkylation of an enolate.[6][7] In this strategy, a prochiral starting material is reacted with a methylating agent in the presence of a chiral catalyst. The catalyst creates a chiral environment, forcing the methylation to occur preferentially on one face of the molecule, leading to the desired (S)-enantiomer. Phase-transfer catalysis using chiral quaternary ammonium salts is a particularly effective method for this transformation.[8]
Caption: General workflow for asymmetric synthesis via phase-transfer catalysis.
Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis
(Note: This is a representative protocol based on established methods for α-arylation. The amino group would likely require protection, e.g., as a Boc or Cbz group, prior to this sequence and deprotection afterward.)
Materials:
-
N-Boc-4-aminophenylacetonitrile (protected precursor)
-
Methyl Iodide (CH₃I)
-
Chiral Phase-Transfer Catalyst (e.g., a cinchonidinium-derived salt)
-
Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Silica Gel for column chromatography
Procedure:
-
Precursor Synthesis: Protect the amino group of 4-aminophenylacetonitrile with a suitable protecting group like tert-butoxycarbonyl (Boc) to prevent side reactions.
-
Reaction Setup: To a vigorously stirred, cooled (e.g., 0°C) solution of the N-Boc-4-aminophenylacetonitrile (1.0 eq) and the chiral phase-transfer catalyst (1-10 mol%) in toluene, add solid powdered KOH (or CsOH) and methyl iodide (1.1-1.5 eq).
-
Alkylation: Maintain the reaction at low temperature and stir vigorously for several hours until completion. The use of a solid base and an organic solvent creates the phase-transfer conditions necessary for the catalyst to function.
-
Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with toluene or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the enantiomerically enriched N-Boc-2-(4-aminophenyl)propanenitrile.
-
Hydrolysis and Esterification:
-
Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.
-
Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid).
-
Esterify the resulting (S)-2-(4-aminophenyl)propanoic acid to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
-
Analysis: Confirm the yield and enantiomeric excess of the final product by chiral HPLC and NMR spectroscopy.
Data Summary:
| Catalyst Type | Electrophile | Yield (%) | ee (%) | Reference |
| Chiral PTC (Cinchona alkaloid) | Alkyl Halide | 70-95 | 85-98 | [8] |
| Chiral Auxiliary (Myers) | Alkyl Halide | 80-95 | >95 | [9] |
| Organocatalyst (Proline deriv.) | Michael Acceptor | 75-90 | >90 | [8] |
Strategy 3: Classical Resolution via Diastereomeric Salt Formation
This is the oldest and one of the most common methods for resolving racemic mixtures.[3] It relies on the principle that diastereomers—stereoisomers that are not mirror images—have different physical properties, including solubility.
Principle of Operation: The racemic carboxylic acid, 2-(4-aminophenyl)propanoic acid (obtained by hydrolyzing the racemic methyl ester), is reacted with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one salt will preferentially crystallize out of the solution. This crystallized salt is then separated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong acid breaks the salt bond, liberating the enantiomerically pure carboxylic acid, which can then be re-esterified to give the final product.
Caption: Process flow for classical resolution by diastereomeric salt formation.
Protocol: Resolution with a Chiral Amine
Materials:
-
Racemic 2-(4-aminophenyl)propanoic acid
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH, 10 M)
-
Diethyl Ether
-
Buchner Funnel and Filter Paper
Procedure:
-
Salt Formation: Dissolve the racemic 2-(4-aminophenyl)propanoic acid (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve the chiral resolving agent, (R)-(+)-1-phenylethylamine (0.5-1.0 eq), in methanol.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. The efficiency of the resolution can be improved by recrystallizing the salt.
-
Liberation of the Chiral Acid: Suspend the isolated diastereomeric salt in water and add diethyl ether. While stirring, add concentrated HCl until the aqueous layer is strongly acidic (pH 1-2). This protonates the carboxylic acid and the resolving agent.
-
Extraction: Transfer the mixture to a separatory funnel. The desired enantiomerically pure acid will move into the diethyl ether layer, while the protonated chiral amine will remain in the aqueous layer. Separate the layers and extract the aqueous phase with more ether.
-
Recovery of Resolving Agent: The chiral amine can be recovered from the aqueous layer by basifying with 10 M NaOH and extracting with an organic solvent.
-
Esterification: Combine the ether layers containing the chiral acid, dry over MgSO₄, and concentrate. Esterify the resulting (S)-2-(4-aminophenyl)propanoic acid to its methyl ester as described previously.
-
Analysis: Characterize the final product and determine its enantiomeric purity by chiral HPLC.
Analytical Characterization: Confirming Enantiopurity
Regardless of the synthetic route chosen, the crucial final step is to accurately determine the enantiomeric excess (ee) of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[10][11] The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs, such as those based on cyclodextrins or Pirkle-type phases, can be effective for separating profen derivatives.[12]
-
Polarimetry: This technique measures the rotation of plane-polarized light by the chiral sample. While useful for confirming the identity of the enantiomer (e.g., (+) or (-)), it is less accurate for precise ee determination compared to chiral HPLC.
Conclusion
The synthesis of enantiomerically pure (S)-Methyl 2-(4-aminophenyl)propanoate can be successfully achieved through several distinct strategies. The optimal choice depends on factors such as scale, cost, available equipment, and desired purity.
-
Enzymatic Resolution offers high selectivity and mild, environmentally friendly conditions but is fundamentally limited to a 50% theoretical yield.
-
Asymmetric Synthesis provides a more elegant and potentially higher-yielding route by avoiding the separation of enantiomers, though it may require more complex starting materials and expensive chiral catalysts.
-
Classical Resolution is a time-tested, robust method that can be effective on a large scale but may require significant empirical optimization of solvents and crystallization conditions.
By understanding the principles and protocols outlined in this note, researchers can make informed decisions to best achieve their synthetic goals for this important chiral building block.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs | MDPI [mdpi.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategies for the Derivatization of Methyl 2-(4-aminophenyl)propanoate for Enhanced Chromatographic Analysis
Abstract
This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of Methyl 2-(4-aminophenyl)propanoate for analytical purposes. Direct analysis of this compound presents challenges due to the polarity of its primary aromatic amine and the presence of a stereocenter, which necessitates enantiomeric separation. We present validated methods for enhancing its analytical characteristics for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Protocols for acylation and silylation are detailed for GC-MS analysis to improve volatility and peak shape. For high-sensitivity HPLC analysis, methods for pre-column fluorescent labeling are provided. Furthermore, a strategy for chiral derivatization is outlined to enable the separation and quantification of its enantiomers on standard achiral columns. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the analysis of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound is a chiral aromatic compound featuring two key functional groups: a primary aromatic amine and a methyl ester. While these features make it a versatile chemical intermediate, they also introduce distinct challenges for quantitative analysis.
-
For Gas Chromatography (GC): The primary amine group (-NH₂) is highly polar. This leads to undesirable interactions with active sites (e.g., free silanols) within the GC inlet and column, resulting in poor chromatographic performance, such as severe peak tailing and low response.[1][2] Furthermore, its volatility may be insufficient for analysis without thermal degradation.[3]
-
For High-Performance Liquid Chromatography (HPLC): While the phenyl ring provides a chromophore for UV detection, achieving low detection limits for trace analysis in complex matrices requires sensitivity enhancement.
-
Chirality: The molecule possesses a chiral center at the alpha-carbon of the propanoate moiety, similar to profen-class drugs like ibuprofen.[4][5][6] For pharmaceutical and toxicological studies, it is often critical to separate and quantify the individual enantiomers, as they may exhibit different biological activities.[7]
Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for a chosen analytical technique.[3][8] This guide details three strategic approaches to the derivatization of this compound.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The primary objective for GC analysis is to mask the polar amine group, thereby increasing volatility and thermal stability while improving peak symmetry.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Technical Support & Troubleshooting Guide: Synthesis of Methyl 2-(4-aminophenyl)propanoate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Methyl 2-(4-aminophenyl)propanoate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the multi-step synthesis of this compound. Our aim is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and reliable synthetic route for this compound?
A1: The most robust and commonly employed pathway involves a three-step sequence starting from 2-phenylpropanoic acid. The strategic order of these steps is critical for minimizing side reactions and simplifying purification.
-
Nitration: Electrophilic nitration of 2-phenylpropanoic acid to form 2-(4-nitrophenyl)propanoic acid. The para-position is predominantly favored due to steric hindrance at the ortho-positions.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, yielding Methyl 2-(4-nitrophenyl)propanoate, via Fischer-Speier esterification.
-
Reduction: Selective reduction of the aromatic nitro group to an amine, affording the final product, this compound.
Executing the steps in this order is advantageous because it protects the amine group, which would be formed if reduction were performed first, from the acidic conditions of the Fischer esterification.
Troubleshooting Guide: Step-by-Step Problem Solving
Step 1: Nitration of 2-Phenylpropanoic Acid
Q2: My nitration reaction is resulting in a low yield and a dark, tarry mixture. What are the likely causes and solutions?
A2: This is a common issue stemming from the highly exothermic nature of nitration.
-
Probable Cause 1: Poor Temperature Control. If the reaction temperature rises uncontrollably, it can lead to polysubstitution (dinitration) and oxidative side reactions, which produce the tarry byproducts.
-
Solution 1: Maintain a strict temperature protocol. The reaction should be conducted in an ice-salt bath to keep the internal temperature between -10 and 0 °C.[1] The nitrating mixture (a pre-cooled solution of nitric acid in sulfuric acid) must be added dropwise to the substrate solution with vigorous stirring to ensure efficient heat dissipation.
-
Probable Cause 2: Incorrect Reagent Stoichiometry. An excessive amount of nitric acid can increase the prevalence of side reactions.
-
Solution 2: Use a slight excess (typically 1.05 to 1.1 equivalents) of nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent and should be present in a quantity sufficient to fully protonate the nitric acid.
Step 2: Fischer Esterification
Q3: My esterification of 2-(4-nitrophenyl)propanoic acid is not going to completion, and TLC analysis shows significant starting material even after prolonged reflux. How can I drive the reaction forward?
A3: The Fischer esterification is a classic equilibrium-limited reaction.[2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[3][4]
-
Probable Cause 1: Water Accumulation. Water is a byproduct of the reaction. Its presence in the reaction medium will favor the reverse reaction (hydrolysis of the ester back to the carboxylic acid).[2][5]
-
Solution 1: Use Excess Alcohol. The simplest method to shift the equilibrium is to use a large excess of the alcohol (methanol), which can also serve as the reaction solvent.[3][4] This mass action effect drives the formation of the ester.
-
Solution 2: Water Removal. For larger-scale reactions or when using a co-solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed, effectively pulling the reaction to completion.[2]
-
Probable Cause 2: Insufficient Catalysis. The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[6]
-
Solution 2: Ensure an adequate amount of a strong acid catalyst is used. Concentrated sulfuric acid or p-toluenesulfonic acid are common choices.
| Parameter | Recommended Condition | Rationale |
| Alcohol (Methanol) | 10-20 equivalents (or as solvent) | Shifts equilibrium towards product formation (Le Châtelier's Principle).[4] |
| Catalyst | 0.05-0.1 equivalents H₂SO₄ or p-TsOH | Protonates the carbonyl, activating it for nucleophilic attack.[2] |
| Temperature | Reflux (approx. 65 °C for Methanol) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4-12 hours | Varies by scale; monitor by TLC until starting material is consumed. |
Step 3: Reduction of the Nitro Group
Q4: I am struggling with the final reduction step. My yield is low, and I suspect the formation of byproducts. Which reduction method is best, and how do I troubleshoot it?
A4: The reduction of an aromatic nitro group is a critical transformation that can be accomplished by several methods, each with its own advantages and potential pitfalls.[7][8] The two most reliable methods are catalytic hydrogenation and dissolving metal reduction.
| Method | Reducing Agents | Pros | Cons & Common Issues |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | High yields, very clean reaction, simple workup (catalyst filtration).[7] | Requires specialized pressure equipment; catalyst can be pyrophoric and sensitive to poisons (e.g., sulfur). |
| Dissolving Metal Reduction | Fe/NH₄Cl in aq. Ethanol or Fe/HCl | Inexpensive, highly reliable, tolerant of other functional groups (like the ester).[9] | Requires stoichiometric metal, workup can be tedious due to iron sludge, potential for incomplete reduction. |
Troubleshooting Low Yield in the Reduction Step:
Experimental Protocols
Protocol: Reduction of Methyl 2-(4-nitrophenyl)propanoate with Iron
This protocol is adapted for its reliability and scalability without specialized equipment.[9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add Methyl 2-(4-nitrophenyl)propanoate (1.0 eq), ethanol (10 mL/g), and water (2.5 mL/g).
-
Reagents: Add ammonium chloride (0.2 eq) and fine iron powder (3.0-4.0 eq).
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 80-85 °C). Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Make the aqueous layer basic (pH ~9) with an aqueous solution of sodium carbonate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, ensuring a more efficient and successful synthesis campaign.
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Common Side Products in Methyl 2-(4-aminophenyl)propanoate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 2-(4-aminophenyl)propanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling, with a focus on the identification and mitigation of common side products. Our expertise is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Chemistry: Key Reaction Stages and Potential Pitfalls
The synthesis of this compound typically involves two critical transformations: the reduction of a nitro group to an amine and the esterification of a carboxylic acid. Each of these steps, along with the inherent reactivity of the final aniline product, presents opportunities for the formation of unwanted side products.
Diagram: Synthetic Pathway and Side-Product Junctions
Caption: Key reaction stages and potential side product formation pathways.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
A. Issues Related to Nitro Group Reduction
The reduction of the nitro group in the precursor, Methyl 2-(4-nitrophenyl)propanoate, is a common route. However, incomplete reduction or side reactions of intermediates can lead to a complex mixture of products.
Q1: My reaction mixture is yellow/orange after catalytic hydrogenation, and TLC/LC-MS analysis shows multiple spots/peaks with higher molecular weights than my product. What are these impurities?
A1: This is a classic sign of incomplete reduction and subsequent condensation reactions. The likely culprits are azoxy and azo compounds .[1][2] These arise from the condensation of intermediate nitroso and hydroxylamine species, which are formed when the reduction process is not driven to completion.[1]
-
Causality: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the accumulation of these intermediates. These intermediates are reactive and can readily condense, especially under neutral or basic conditions, to form the highly colored azoxy and azo dimers.
Troubleshooting Protocol: Optimizing Catalytic Hydrogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality catalyst such as 10% Palladium on Carbon (Pd/C). Ensure the catalyst is not poisoned. | A highly active catalyst is crucial for driving the reaction to completion and minimizing the lifetime of reactive intermediates. |
| Hydrogen Pressure | Maintain a constant and adequate hydrogen pressure (typically 40-50 psi). | Sufficient hydrogen availability ensures the rapid reduction of intermediates to the desired amine. |
| Solvent | Use polar solvents like methanol, ethanol, or ethyl acetate. Ensure the solvent is degassed. | These solvents facilitate the dissolution of the starting material and the product, and help in the transport of hydrogen to the catalyst surface. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC until the starting material and any colored intermediates are fully consumed. | Visual inspection of color change is not a reliable indicator of reaction completion. |
| Additives | In some cases, the addition of a small amount of acid (e.g., acetic acid) can help to prevent the formation of basic intermediates that may promote condensation. | Acidic conditions can protonate the hydroxylamine intermediate, preventing its condensation. |
Q2: I'm using a chemical reducing agent like iron powder in acidic medium and still see byproducts. Why is that?
A2: While metal/acid reductions (e.g., Fe/HCl or Sn/HCl) are robust, they can also lead to incomplete reduction if not controlled properly. The primary side products are often the same as in catalytic hydrogenation: nitroso and hydroxylamine intermediates, which can then form dimers.
-
Causality: Insufficient acid, poor quality of the metal, or inadequate reaction time can lead to incomplete reduction. The workup procedure is also critical; residual iron salts can sometimes catalyze side reactions.
Troubleshooting Protocol: Metal/Acid Reduction
| Parameter | Recommendation | Rationale |
| Metal Activation | If using iron, pre-washing with dilute acid can help to remove any passivating oxide layer. | An active metal surface is essential for efficient electron transfer. |
| Acid Stoichiometry | Ensure a sufficient stoichiometric amount of acid is used throughout the reaction. | The acid is consumed during the reaction and is necessary to protonate the intermediates and drive the reduction. |
| Temperature Control | Maintain a consistent and appropriate reaction temperature, as the reaction is often exothermic. | Runaway reactions can lead to the formation of undesired byproducts. |
| Workup | After the reaction, ensure complete removal of metal salts. This can often be achieved by basifying the solution to precipitate metal hydroxides, followed by filtration. | Residual metal ions can act as catalysts for oxidation or other side reactions. |
B. Issues Related to Aniline Stability and Reactivity
The aniline functional group in this compound is electron-rich and thus highly susceptible to oxidation.
Q3: My purified product develops a yellow or brownish color upon storage or during workup. What is causing this?
A3: The discoloration is a tell-tale sign of aniline oxidation .[3][4] The amino group is easily oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This leads to the formation of highly colored byproducts such as quinones and polymeric aniline species.[3][5]
-
Causality: Exposure to air, light, and incompatible materials (e.g., certain metals) can catalyze the oxidation process. The rate of oxidation is also influenced by the pH of the medium.
Troubleshooting Protocol: Preventing Aniline Oxidation
| Stage | Recommendation | Rationale |
| Reaction/Workup | Perform reactions and workup under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use degassed solvents. | This minimizes the exposure of the sensitive aniline to oxygen. |
| Purification | If using chromatography, ensure that the solvents are of high purity and free from peroxides. | Peroxides are strong oxidizing agents that can degrade the product. |
| Storage | Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere. Refrigeration can also slow down the degradation process. | This protects the compound from light and oxygen during storage.[6] |
Q4: Can the aniline group react with other molecules in the reaction mixture?
A4: Yes, the nucleophilic aniline can participate in side reactions. One possibility is the formation of dimerization products . For instance, under certain conditions, two molecules of the product can react, especially if there are reactive electrophiles present. While less common under standard synthetic conditions, this can be a concern if the reaction is not clean.
C. Issues Related to the Ester Functional Group
The methyl ester in the target molecule can also be a source of impurities.
Q5: My final product contains a significant amount of the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid. How can I avoid this?
A5: The presence of the carboxylic acid is most likely due to incomplete esterification if you are synthesizing the molecule from the acid, or hydrolysis of the ester during the reaction or workup.
-
Causality: Esterification is an equilibrium reaction. Insufficient dehydrating agent or removal of water will result in unreacted starting material. Conversely, the ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of acid or base and water, particularly at elevated temperatures.
Troubleshooting Protocol: Minimizing Carboxylic Acid Impurity
| Process | Recommendation | Rationale |
| Esterification | If preparing from the acid, use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Consider using a method that removes water as it is formed (e.g., Dean-Stark apparatus). | This drives the equilibrium towards the formation of the ester. |
| Workup | During aqueous workup, maintain neutral or slightly basic pH to minimize acid- or base-catalyzed hydrolysis. Avoid prolonged heating in aqueous solutions. | The ester is more stable under these conditions. |
| Purification | The carboxylic acid can often be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). | The acidic proton of the carboxylic acid will be deprotonated, making the resulting carboxylate salt water-soluble and easily separable from the organic layer containing the ester. |
III. Analytical and Purification Strategies
Q6: What are the best methods to detect and quantify these side products?
A6: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling.[7][8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9][10] A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and can provide structural information from the mass fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they can be isolated in sufficient quantity and purity.
Q7: How can I effectively purify my this compound from these side products?
A7: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[4][11] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to explore include:
-
Single solvents: Ethanol, isopropanol, toluene.
-
Mixed solvents: Ethanol/water, Toluene/hexane, Ethyl acetate/hexane.[12]
-
-
Column Chromatography: If recrystallization is not effective or if the impurities are present in large amounts, column chromatography on silica gel is a good option. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for elution.
Diagram: Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
IV. References
-
Benchchem. (2025). Preventing oxidation of the aniline group during complexation. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2-(4-aminophenyl)propionate. Retrieved from --INVALID-LINK--
-
Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Song, Y. L., ... & Jensen, K. F. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893.
-
Sigma-Aldrich. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from --INVALID-LINK--
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc. Retrieved from --INVALID-LINK--
-
PubMed. (1985). Synthesis and biological properties of 1-methyl-2-[(4-aminophenyl)-sulfonyl-]amino-5-nitro imidazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). Methyl 2-(4-aminophenyl)propionate (C10H13NO2). Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 492445-76-8|Methyl (S)-2-(4-aminophenyl)propanoate. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols for the Quantification of 1-(4-Aminophenyl)-2-methylpropan-1-one. Retrieved from --INVALID-LINK--
-
Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1257468A - Transfer Hydrogenation Processes and Catalysts. Retrieved from --INVALID-LINK--
-
Drugfuture. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar [semanticscholar.org]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 2-(4-aminophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 2-(4-aminophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Product Appears as a Discolored (Yellow to Brown) Oil or Solid
-
Probable Cause 1: Oxidation of the Aromatic Amine. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Degassing: Use freshly degassed solvents for all chromatographic and crystallization procedures. Solvents can be degassed by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Light Protection: Protect the compound from light by wrapping flasks and columns in aluminum foil.
-
Low Temperature: Perform purification steps at reduced temperatures whenever possible. For instance, column chromatography can often be performed in a cold room or with a jacketed column.
-
-
Probable Cause 2: Residual Acidic or Basic Impurities. Incomplete neutralization after an acid-base extraction or the presence of acidic/basic catalysts from a preceding reaction step can cause degradation and discoloration.
-
Solution:
-
Thorough Washing: Ensure complete removal of acids or bases by washing the organic layer with a saturated sodium bicarbonate solution (to remove acid) or brine (to neutralize) until the aqueous layer is neutral (test with pH paper).
-
Acid-Base Extraction: A carefully performed acid-base extraction can be an effective purification step. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extract with a dilute acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Subsequently, basify the aqueous layer with a base like sodium hydroxide to deprotonate the amine, which can then be extracted back into an organic solvent.[1]
-
Issue 2: Low Purity After Column Chromatography
-
Probable Cause 1: Inappropriate Stationary Phase. The polarity of the stationary phase significantly impacts separation. For an aromatic amine like this compound, interactions with the stationary phase can be complex.
-
Solution:
-
Silica Gel vs. Alumina: While silica gel is a common choice, its acidic nature can sometimes lead to tailing or irreversible adsorption of amines. Consider using neutral or basic alumina as an alternative stationary phase.
-
Deactivation of Silica Gel: To mitigate the acidity of silica gel, it can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine, ~1% v/v) added to the mobile phase. This will neutralize the acidic sites and improve the chromatography of the basic amine.
-
-
Probable Cause 2: Incorrect Mobile Phase Polarity. The choice of eluent is critical for achieving good separation.
-
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems with varying polarities.[2][3] A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective.[4]
-
Issue 3: Difficulty in Crystallization or Oiling Out
-
Probable Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation, leading to the product "oiling out" instead of crystallizing.
-
Solution:
-
Pre-purification: Subject the crude product to another purification technique, such as column chromatography, to remove the impurities that are hindering crystallization.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored and highly polar impurities. The solution should be heated briefly and then filtered hot through a pad of celite to remove the carbon before setting up the crystallization.
-
-
Probable Cause 2: Inappropriate Crystallization Solvent. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol). A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective. The poor solvent is added dropwise to a hot, concentrated solution of the compound in the good solvent until turbidity persists.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If a small amount of pure crystalline material is available, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Issue 4: Product Degradation During Purification or Storage
-
Probable Cause 1: Hydrolysis of the Methyl Ester. The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[5]
-
Solution:
-
pH Control: Maintain neutral conditions during workup and purification. Avoid prolonged exposure to strong acids or bases.[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-mediated hydrolysis.
-
-
Probable Cause 2: Photodegradation. Aromatic compounds, especially those with amino groups, can be sensitive to light.
-
Solution:
-
Minimize Light Exposure: As mentioned previously, protect the compound from light at all stages.
-
Proper Storage: Store the purified product in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature (e.g., 2-8 °C).[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for pure this compound?
A1: While specific spectral data can vary slightly based on the instrument and conditions, you can generally expect the following:
-
1H NMR (in CDCl3): You would expect signals corresponding to the aromatic protons (typically two doublets in the range of δ 6.5-7.5 ppm), a quartet for the methine proton (CH), a singlet for the methyl ester protons (OCH3), a doublet for the other methyl group protons (CH3), and a broad singlet for the amine protons (NH2).
-
13C NMR (in CDCl3): You would see signals for the aromatic carbons, the carbonyl carbon of the ester, the methine carbon, the methyl ester carbon, and the other methyl carbon.
-
IR (Infrared Spectroscopy): Key peaks would include N-H stretching bands for the primary amine (around 3300-3500 cm-1) and a strong C=O stretching band for the ester (around 1730-1750 cm-1).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (C10H13NO2 = 179.22 g/mol ).[7]
Q2: What is the best way to monitor the progress of a reaction synthesizing this compound?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[3]
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel).
-
Eluent: Use a solvent system that provides good separation between the starting material and the product (determined through preliminary screening).
-
Visualization: The spots can be visualized under UV light. Additionally, aromatic amines can be visualized using specific staining agents. For instance, diazotization followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine dihydrochloride can produce distinctly colored spots.[2] Another simple method involves using cinnamaldehyde, which reacts with aromatic primary amines to produce a yellow color.[3]
Q3: My final product shows a persistent baseline impurity in the NMR spectrum. What could it be and how can I remove it?
A3: A common baseline impurity could be residual solvent from the purification process (e.g., grease from glassware, or high-boiling point solvents like DMF or DMSO if used in the reaction).
-
Identification: Check the chemical shifts of the impurity against common laboratory solvents.
-
Removal:
-
High Vacuum: Placing the sample under high vacuum for an extended period can remove volatile solvents.
-
Co-evaporation: Dissolving the sample in a low-boiling point solvent (like dichloromethane or diethyl ether) and re-evaporating it several times can help azeotropically remove higher-boiling point impurities.
-
Re-purification: If the impurity is non-volatile, a second, more careful purification by column chromatography or recrystallization may be necessary.
-
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A4: Yes, HPLC is an excellent technique for both analytical and preparative purification of aromatic amines.[8]
-
Stationary Phase: A reversed-phase column (e.g., C18 or C8) is typically used for compounds of this polarity.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a common mobile phase. A gradient elution is often employed for optimal separation.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A wavelength of around 254 nm is often a good choice.[2]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of the stationary phase, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Allow it to cool to see if crystals form.
-
Dissolution: In a flask, dissolve the bulk of the crude product in the minimum amount of the hot chosen solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Summary: TLC Solvent Systems
| Mobile Phase (v/v) | Typical Rf Range | Observations |
| Hexane:Ethyl Acetate (4:1) | 0.2 - 0.4 | Good for initial separation from non-polar impurities. |
| Hexane:Ethyl Acetate (1:1) | 0.5 - 0.7 | Increases polarity for faster elution. |
| Dichloromethane:Methanol (98:2) | 0.3 - 0.5 | Alternative solvent system. |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. benchchem.com [benchchem.com]
- 6. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]
- 7. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Technical Support Center: Preventing Amino Group Oxidation During Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the oxidation and undesired side reactions of amino groups during chemical synthesis. As Senior Application Scientists, we have structured this resource to address both foundational questions and complex troubleshooting scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts essential for designing robust synthetic routes involving amine-containing molecules.
Q1: Why is it necessary to protect amino groups during a reaction?
A: Amino groups (-NH₂) are highly reactive functional groups.[1] Their lone pair of electrons makes them both strong bases and potent nucleophiles.[2] This reactivity, while useful, often leads to undesired side reactions in multi-step syntheses. Specifically, amines are susceptible to:
-
Oxidation: Reagents used for oxidation reactions elsewhere in a molecule can also oxidize the amino group.[1][3]
-
Alkylation & Acylation: In the presence of electrophiles, the nucleophilic amine can compete with the desired reaction site, leading to a mixture of products.
-
Interference with Base-Catalyzed Reactions: The basicity of the amine can neutralize reagents or catalyze unwanted side reactions.
To ensure the selective transformation of other functional groups, the amino group's nucleophilicity and basicity must be temporarily suppressed. This is achieved by converting it into a less reactive derivative, a process known as "protection".[1][4]
Q2: What are the most common and effective strategies for protecting amines?
A: The most prevalent and reliable strategy is to convert the amine into a carbamate .[2][4][5][6] This functional group effectively delocalizes the nitrogen's lone pair into the adjacent carbonyl, drastically reducing its nucleophilicity and basicity.[1] Carbamates are ideal because they are:
-
Easy to install in high yields.[5]
-
Stable under a wide variety of reaction conditions.[4]
-
Readily removed (deprotected) under specific conditions that often do not affect other functional groups.[5]
The three most widely used carbamate protecting groups in modern organic synthesis are Boc , Cbz , and Fmoc .[5][7]
Q3: How do I choose the right protecting group for my specific reaction?
A: The choice of protecting group is critical and depends entirely on the overall synthetic plan. The key is to select a group that is stable under the conditions of your subsequent reaction steps but can be removed later without disturbing the rest of the molecule.[4]
Consider the following:
-
If your synthesis involves acidic conditions: Avoid the Boc group, as it is cleaved by acid.[2][5][7] The Fmoc and Cbz groups are generally stable to acid.[8]
-
If your synthesis involves basic conditions: Avoid the Fmoc group, which is specifically designed to be removed by bases like piperidine.[5][9] Boc and Cbz groups are typically stable under basic conditions.[2][10]
-
If your synthesis involves catalytic hydrogenation (e.g., reducing a double bond): Avoid the Cbz group, as it is removed by these exact conditions (H₂, Pd/C).[2][5][7] Boc and Fmoc groups are stable to hydrogenation.
This principle of selective removal is known as an "orthogonal strategy."
Q4: What are "orthogonal" protecting groups and why are they so important?
A: Orthogonal protection is a powerful strategy that allows for the selective deprotection of one functional group in the presence of others.[4][11] Each orthogonal protecting group is removed by a unique set of conditions that do not affect the others.[5]
For example, a molecule can be synthesized with two different amino groups, one protected with Boc and the other with Fmoc .
-
The Fmoc group can be removed with a base (e.g., piperidine) to reveal the first amine for a subsequent reaction, leaving the Boc group intact.[4][9]
-
Later in the synthesis, the Boc group can be removed with an acid (e.g., TFA) to reveal the second amine, without affecting any other part of the molecule.[4][7]
This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), as it provides precise control over which part of the molecule reacts at each step.[5][11]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Q1: My reaction is yielding a complex mixture of byproducts. Could this be due to incomplete amine protection or oxidation?
A: Yes, this is a classic symptom of either incomplete protection or the wrong choice of protecting group. If even a small percentage of the amine remains unprotected, its high nucleophilicity will cause it to react with electrophiles in your reaction mixture, leading to multiple unwanted products.
Troubleshooting Steps:
-
Verify Complete Protection: Before proceeding with your main reaction, confirm the full conversion of the amine to its protected form using techniques like TLC, LC-MS, or NMR. If the reaction is incomplete, optimize the protection step by increasing the equivalents of the protecting reagent (e.g., Boc₂O), extending the reaction time, or adjusting the base and solvent.
-
Re-evaluate Protecting Group Stability: Check the literature to ensure your chosen protecting group is stable under your reaction conditions. For example, while Fmoc is generally stable, it can show limited stability towards tertiary amines like DIEA, especially with elevated temperatures or prolonged reaction times.[12]
Q2: My protecting group was unintentionally cleaved during my reaction. What went wrong and how can I fix it?
A: This indicates an incompatibility between your protecting group and the reaction conditions.
-
If you used a Boc group: It was likely exposed to acidic conditions, even mild or Lewis acids.[13] Some reagents can generate acidic byproducts that are sufficient to cleave the Boc group.
-
Solution: Switch to a more acid-stable protecting group like Cbz or Fmoc . Alternatively, run the reaction in the presence of a non-nucleophilic base to neutralize any in-situ generated acid.
-
-
If you used an Fmoc group: The reaction conditions were likely too basic.
-
Solution: Switch to a base-stable group like Boc or Cbz . If a base is required for your main reaction, use a sterically hindered or milder base and run the reaction at a lower temperature to minimize Fmoc cleavage.
-
-
If you used a Cbz group: You likely employed a reductive process (e.g., catalytic hydrogenation) that is known to cleave the Cbz group.
-
Solution: Use a protecting group stable to reduction, such as Boc or Fmoc . If reduction is unavoidable, consider a different synthetic route where the Cbz group is removed at a more appropriate step.
-
Q3: My deprotection step is slow or incomplete. What are the common causes and solutions?
A: Incomplete deprotection is a frequent issue with several root causes.
-
For Cbz Deprotection (Catalytic Hydrogenolysis):
-
Catalyst Poisoning: This is the most common cause. Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) and, to a lesser extent, by the product amine itself.[14]
-
Solution: Ensure the starting material is purified from any sulfur-containing reagents. If the substrate itself contains sulfur, catalytic hydrogenation is not a suitable method. Use an alternative Cbz deprotection method, such as treatment with HBr in acetic acid.[14] Use a fresh, high-quality catalyst; old catalysts lose activity.[14]
-
-
For Boc Deprotection (Acidic Cleavage):
-
Insufficient Acid Strength/Concentration: Boc cleavage is highly dependent on the strength and concentration of the acid.[15]
-
Solution: Use a strong acid like neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[7][16] Ensure you are using a sufficient molar excess of the acid. For sterically hindered substrates, longer reaction times or gentle heating may be required.[15]
-
Q4: I'm observing unexpected side reactions during Boc deprotection. What is happening?
A: The primary issue during Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺) .[10][15] This carbocation is a potent electrophile and can alkylate other nucleophilic sites in your molecule, particularly sensitive amino acid residues like tryptophan, cysteine, or methionine.[5]
Solution: Use a Scavenger. A scavenger is a nucleophilic compound added to the reaction mixture to trap the t-Bu⁺ before it can react with your product.
-
Common Scavengers: Thioanisole, triethylsilane (TES), or water are frequently added to the TFA deprotection cocktail.[5]
-
Protocol Adjustment: Perform the deprotection using a mixture such as 95% TFA, 2.5% water, and 2.5% triethylsilane.
Q5: My catalytic hydrogenation to remove a Cbz group is also reducing other functional groups. What should I do?
A: This is a common selectivity challenge, as catalytic hydrogenation is a powerful reduction method that can also reduce alkenes, alkynes, nitro groups, and other functionalities.[2]
Solutions:
-
Change the Catalyst: While Pd/C is standard, sometimes switching to a different catalyst or support can modulate selectivity. However, this often requires extensive optimization.
-
Use Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like ammonium formate or cyclohexene with the Pd/C catalyst. This can sometimes offer better selectivity and is operationally simpler.[8]
-
Switch to a Non-Reductive Deprotection Method: The most reliable solution is to use an orthogonal deprotection condition. The Cbz group can also be removed under strongly acidic conditions (e.g., HBr in acetic acid) or with certain Lewis acids.[8][14][17] These methods will leave reducible groups like alkenes untouched.
Section 3: Core Protocols & Data
For ease of reference, this section provides a comparative table of the key protecting groups and detailed, step-by-step protocols for their application and removal.
Data Summary: Comparison of Common Amine Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | |||
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7][18] | Benzyl chloroformate (Cbz-Cl)[7] | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[9][19] |
| Deprotection Conditions | Strong Acid (TFA, HCl)[5][7] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[5][7][8] | Base (20% Piperidine in DMF)[5][9] |
| Stable To: | Base, Hydrogenolysis, Nucleophiles[10][13] | Mild Acid, Base[2][8] | Acid, Catalytic Hydrogenolysis[9] |
| Labile To: | Strong Acid, some Lewis Acids[13] | Catalytic Hydrogenolysis, Strong Acid[8] | Base (especially secondary amines)[9] |
| Key Advantage | Very common, stable to many conditions. | Removable under neutral pH via hydrogenation. | Base-lability allows for orthogonality with acid-labile groups. |
| Common Issue | Generates reactive t-butyl cation upon removal.[15] | Catalyst poisoning by sulfur; reduces other groups.[14] | Limited stability to some amine bases (e.g., DIEA).[12] |
Experimental Protocols
Protocol 1: Boc-Protection of a Primary Amine
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv). If the substrate is an amine salt (e.g., hydrochloride), add a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.2 equiv).[18]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: If an aqueous solvent was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the Boc-protected amine.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, typically 10-20 equivalents or as a 25-50% solution in DCM) dropwise at 0 °C.[16] If the substrate contains sensitive functional groups, add a scavenger like triethylsilane (5-10 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS. Bubbling (CO₂ evolution) is often observed.[2][7]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often the TFA salt of the amine, which can be used directly or neutralized with a mild base.
Protocol 3: Cbz-Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a solvent mixture, typically aqueous dioxane or THF/water.
-
Reagent Addition: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) and a base such as sodium carbonate or sodium bicarbonate (2.5 equiv) to neutralize the HCl byproduct.[5]
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase to yield the Cbz-protected amine.
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[14]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus (1-3 atm).[14][16]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (usually 2-16 hours), as monitored by TLC or LC-MS.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Fmoc-Deprotection using Piperidine
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a solution of piperidine to achieve a final concentration of 20% piperidine in DMF.[9]
-
Reaction: Stir the mixture at room temperature. The deprotection is typically very rapid, often complete within 5-30 minutes.[9] Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can then be purified by chromatography or precipitation.
Section 4: Visual Guides
Diagram 1: The Principle of Amine Protection
Caption: General workflow for using a protecting group to shield a reactive amine.
Diagram 2: Decision Workflow for Selecting a Protecting Group
Caption: Decision tree for choosing an amine protecting group based on reaction conditions.
Diagram 3: Mechanism of Boc Deprotection and Side Reaction
Caption: Boc deprotection pathway and the formation of the reactive t-butyl cation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protection for the AMINE.pptx [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. Amine Protection / Deprotection [hi.bzchemicals.com]
- 19. chempep.com [chempep.com]
Technical Support Center: Chiral Separation of Methyl 2-(4-aminophenyl)propanoate Enantiomers
Welcome to the technical support center for the chiral separation of Methyl 2-(4-aminophenyl)propanoate. This guide is designed for researchers, analytical scientists, and professionals in drug development who are tasked with resolving the enantiomers of this critical pharmaceutical intermediate. As a molecule featuring a primary amine near its chiral center, this compound presents unique challenges and opportunities in chiral chromatography. This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing common issues from method development to troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Method Selection
This section addresses high-level strategic questions to guide you in selecting the most appropriate starting point for your separation.
Q1: What are the primary methods for separating the enantiomers of this compound?
There are three primary chromatographic strategies for resolving the enantiomers of this compound:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach, utilizing a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for primary amines.[1][2]
-
Direct Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency due to the use of supercritical CO2 as the main mobile phase component.[3][4][5] It is highly effective for chiral separations and is considered a "greener" technique due to reduced organic solvent consumption.[5]
-
Indirect Method via Chiral Derivatization: This technique involves reacting the primary amine of your molecule with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, typically in reversed-phase mode.[6]
Q2: How do I choose between HPLC and SFC for my initial screening?
Your choice depends on available instrumentation, desired throughput, and downstream applications (e.g., preparative scale-up).
-
Choose SFC if: You have access to an SFC system, require high-throughput screening, or are planning for preparative-scale separation. SFC often leads to faster analysis and equilibration times and simplified solvent evaporation post-purification.[3][4][5]
-
Choose HPLC if: HPLC systems are more readily available in your lab. It is a robust and well-understood technique with a vast array of available CSPs. Modern HPLC/UHPLC systems can also achieve very fast separations.
The following workflow provides a logical approach to method selection.
Caption: Workflow for chiral method selection.
Q3: When is chiral derivatization the best option?
Consider the indirect derivatization approach when:
-
You have exhausted direct screening options (multiple CSPs and mobile phases) without achieving adequate separation.
-
You do not have access to a wide range of chiral columns.
-
Your primary analytical instrument is an LC-MS, and the derivatives provide better ionization or fragmentation properties.
-
You need to confirm the absolute configuration of the enantiomers, which can sometimes be achieved using specific derivatizing agents like Mosher's acid.[8]
Q4: What type of chiral stationary phase (CSP) is most likely to work for this molecule?
For a primary amine like this compound, the following CSPs have the highest probability of success:
-
Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) are the workhorses of chiral separations and show broad selectivity.[2][7] Immobilized versions (often designated IA, IB, IC, etc.) are more robust and compatible with a wider range of solvents.[9]
-
Cyclofructan-based CSPs: These have demonstrated exceptional performance for the separation of primary amines, particularly in polar organic or reversed-phase modes.[1]
Part 2: Troubleshooting Guide for Direct Chiral Chromatography (HPLC & SFC)
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Poor or No Resolution of Enantiomers (Rs < 1.5)
-
Potential Cause A: Incorrect Mobile Phase Composition. The selectivity of a CSP is highly dependent on the mobile phase.
-
Solution (HPLC/SFC): Systematically screen different mobile phase modifiers. In normal phase/SFC, the standard alcohol modifiers are ethanol (EtOH), isopropanol (2-PrOH), and methanol (MeOH).[3][10] A mixture of alcohols can sometimes provide unique selectivity.[3] In polar organic mode, acetonitrile (ACN) with an alcohol modifier is common.
-
Expert Insight: The choice of alcohol modifier significantly impacts the hydrogen bonding interactions between the analyte and the CSP, which is a primary mechanism for chiral recognition on polysaccharide phases. A less polar alcohol like 2-PrOH may enhance retention, while a more polar one like MeOH may reduce it.
-
-
Potential Cause B: Inappropriate CSP Selection. No single CSP can resolve all racemates.
-
Solution (HPLC/SFC): Screen a diverse set of CSPs. If you started with an amylose-based column, try a cellulose-based one, and vice-versa. Also, include a cyclofructan column in your screen, as they are highly complementary.[1]
-
-
Potential Cause C: Suboptimal Temperature. Temperature affects the thermodynamics of the chiral recognition process.
-
Solution (HPLC/SFC): Evaluate the effect of column temperature. Generally, lower temperatures increase resolution but also increase retention time and backpressure. Try screening at both ambient (e.g., 25°C) and a sub-ambient or elevated temperature (e.g., 15°C or 40°C).
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause A: Secondary Interactions with Residual Silanols. This is the most common cause of peak tailing for basic compounds like primary amines on silica-based CSPs.[1]
-
Solution (HPLC/SFC): Add a basic additive to your mobile phase. For normal phase and SFC, 0.1% to 0.3% diethylamine (DEA), triethylamine (TEA), or butylamine (BA) is highly effective.[1][10] For reversed-phase, using a buffer at high pH (e.g., ammonium bicarbonate at pH 10-11) can ensure the amine is in its free base form and minimizes silanol interactions.[11]
-
Expert Insight: The basic additive competes with your analyte for binding to acidic silanol sites on the silica support, effectively "masking" them and preventing the unwanted secondary interactions that cause tailing.
-
-
Potential Cause B: Sample Overload. Injecting too much mass on the column can saturate the stationary phase, leading to broadened or fronting peaks.
-
Solution (HPLC/SFC): Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
-
-
Potential Cause C: Sample Solvent Incompatibility. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution (HPLC/SFC): Whenever possible, dissolve your sample in the mobile phase itself.[10] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem 3: Inconsistent or Drifting Retention Times
-
Potential Cause A: Insufficient Column Equilibration. Chiral separations, especially with mobile phase additives, can require longer equilibration times than achiral methods.
-
Solution (HPLC/SFC): Ensure the column is fully equilibrated before starting your analysis sequence. Flush the column with at least 10-20 column volumes of the new mobile phase. Monitor the baseline and backpressure until they are stable.
-
-
Potential Cause B: "Memory Effects" from Additives. Residual acidic or basic additives from previous runs can cling to the stationary phase and affect subsequent analyses.[12]
-
Solution (HPLC/SFC): Dedicate columns to specific mobile phase systems (e.g., acidic vs. basic additives) when possible. If you must switch, use a rigorous flushing procedure. For robust, immobilized CSPs, flushing with a strong solvent like tetrahydrofuran (THF) can help remove stubborn residues.[9] Always check the column care and use notes for solvent compatibility.
-
-
Potential Cause C: Changes in Mobile Phase Composition. For pre-mixed mobile phases, differential evaporation of the more volatile component can alter the composition over time.
-
Solution (HPLC/SFC): Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. For SFC, ensure consistent CO2 density by controlling backpressure and temperature.
-
Caption: Troubleshooting workflow for poor resolution.
Part 3: Experimental Protocols & Data
Protocol 1: HPLC/SFC Initial Screening
This protocol outlines a generic screening approach applicable to both HPLC (Normal Phase/Polar Organic) and SFC.
-
CSP Selection: Select a minimum of three columns:
-
An amylose-based CSP (e.g., Chiralpak® IA or IG)
-
A cellulose-based CSP (e.g., Chiralcel® OD or OJ)
-
A cyclofructan-based CSP (e.g., Larihc® CF6-P)
-
-
Mobile Phase Preparation:
-
Prepare stock solutions of your mobile phase modifiers (e.g., EtOH, 2-PrOH, MeOH, ACN) containing 0.3% of an acidic additive (Trifluoroacetic Acid, TFA) and 0.2% of a basic additive (Triethylamine, TEA).[13] The acid-base pair forms an ion pair that improves peak shape for many compounds. Note: For this specific primary amine, a basic additive alone is often sufficient and preferred.
-
-
Sample Preparation:
-
Dissolve racemic this compound in ethanol or the mobile phase to a concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Run a screening sequence using the conditions outlined in the table below.
-
Equilibrate each column with each mobile phase for at least 10 minutes before the first injection.
-
Table 1: Recommended Initial Screening Conditions
| Parameter | SFC Screening | HPLC - Normal Phase (NP) | HPLC - Polar Organic (PO) |
| Columns | Chiralpak IA, IC, IF; Larihc CF6-P (4.6x150mm, 5µm) | Chiralpak IA, IC, IF; Larihc CF6-P (4.6x250mm, 5µm) | Chiralpak IA, IC, IF; Larihc CF6-P (4.6x250mm, 5µm) |
| Mobile Phase A | Supercritical CO2 | n-Heptane or Hexane | Acetonitrile (ACN) |
| Mobile Phase B | Modifier: MeOH, EtOH, or 2-PrOH | Modifier: EtOH or 2-PrOH | Modifier: MeOH or EtOH |
| Gradient/Isocratic | Isocratic: Screen at 10%, 20%, 30% Modifier | Isocratic: Screen at 10%, 20% Modifier | Isocratic: Screen at 5%, 10% Modifier in ACN |
| Additive | 0.2% TEA or DEA (in Modifier B) | 0.2% TEA or DEA (in Modifier B) | 0.2% TEA or DEA (in Modifier B) |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Backpressure (SFC) | 150 bar | N/A | N/A |
| Temperature | 40 °C | 25 °C | 25 °C |
| Detection | UV at 240 nm | UV at 240 nm | UV at 240 nm |
| Injection Vol. | 5 µL | 10 µL | 10 µL |
Protocol 2: Indirect Method via Derivatization with Marfey's Reagent (FDAA)
This protocol describes the formation of diastereomers for separation on an achiral column.[6][14]
-
Reagents:
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
-
Racemic this compound solution (1 mg/mL in acetone)
-
1 M Sodium Bicarbonate solution
-
Acetone
-
2 M Hydrochloric Acid
-
-
Derivatization Procedure:
-
In a 1.5 mL vial, add 100 µL of the racemic amine solution.
-
Add 200 µL of the FDAA solution (10 mg/mL in acetone).
-
Add 40 µL of 1 M Sodium Bicarbonate.
-
Cap the vial and heat at 40°C for 1 hour.
-
Cool the vial to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilute the sample with 500 µL of Acetonitrile/Water (50:50) before injection.
-
-
Achiral HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 340 nm (the DNP chromophore on FDAA absorbs strongly at this wavelength)
-
Table 2: Comparison of Common Chiral Derivatizing Agents (CDAs)
| Derivatizing Agent | Abbreviation | Target Functional Group | Key Advantages | Key Disadvantages |
| Marfey's Reagent[6][14] | FDAA | Primary/Secondary Amines | Robust reaction, strong chromophore for UV detection. | Requires heating, may have reagent-related impurity peaks. |
| Mosher's Acid Chloride[8] | MTPA-Cl | Alcohols, Amines | Can be used for absolute configuration determination via NMR. | Can be sensitive to moisture, potential for racemization. |
| GITC | GITC | Primary/Secondary Amines | Reacts at room temperature. | Can form multiple byproducts. |
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromedia.org [chromedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. nbinno.com [nbinno.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of Methyl 2-(4-aminophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 2-(4-aminophenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthesis. Our focus is on the most common and industrially relevant pathway: the catalytic hydrogenation of Methyl 2-(4-nitrophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable method for synthesizing this compound?
The most established and widely practiced method is the catalytic hydrogenation of its nitro precursor, Methyl 2-(4-nitrophenyl)propanoate.[1] This transformation involves the reduction of an aromatic nitro group to a primary amine using a heterogeneous catalyst and a hydrogen source. This method is favored for its high atom economy, clean conversion, and the relative ease of product isolation from the solid catalyst.
Q2: What is the general mechanism for the catalytic hydrogenation of an aromatic nitro group?
The reaction proceeds on the surface of a heterogeneous catalyst (e.g., Pd/C, Raney® Ni). While the exact mechanism can be complex, it is generally understood to occur via a series of reduction steps. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the desired amine.
It is crucial for the reaction to proceed to completion. The accumulation of the arylhydroxylamine intermediate can be problematic as it is often thermally unstable and can lead to the formation of undesired, often colored, azo and azoxy dimeric impurities.[2]
Caption: General pathway for nitro group reduction.
Q3: Which catalysts are most effective for this transformation?
The two most common and effective catalysts are Palladium on Carbon (Pd/C) and Raney® Nickel. The choice between them depends on several factors including cost, desired reaction conditions, sensitivity of other functional groups, and safety protocols. Platinum-based catalysts (e.g., Pt/C) are also effective but are often more expensive.[3]
Q4: How do I select the optimal solvent for the hydrogenation?
The solvent plays a critical role in substrate solubility, hydrogen availability, and heat transfer. For this specific synthesis, common choices include:
-
Methanol/Ethanol: Excellent solvents for the nitro-precursor and the amine product. They have good hydrogen solubility.
-
Ethyl Acetate (EtOAc): A good alternative, particularly if transesterification with the methyl ester is a concern, although this is unlikely under typical neutral hydrogenation conditions.
-
Tetrahydrofuran (THF): Another viable option with good solubility characteristics.
The solvent should be of high purity and appropriately degassed before use to avoid introducing potential catalyst poisons.
Catalyst Comparison: Pd/C vs. Raney® Nickel
The selection of a catalyst is a critical decision. The following table provides a comparative overview to guide your choice.
| Feature | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Activity | Very high activity. Reactions often proceed at lower temperatures (25-60 °C) and pressures (1-10 bar H₂).[2][4] | Good activity, but typically requires more forcing conditions, such as higher temperatures (50-150 °C) and pressures (10-50 bar H₂).[3][5] |
| Selectivity | Generally high selectivity for the nitro group reduction. Can be sensitive to sulfur and other heteroatoms. May catalyze dehalogenation if aryl halides are present. | Highly effective for reducing nitro groups and nitriles.[3] Less prone to causing dehalogenation than Pd/C. |
| Cost | Higher initial cost due to the price of palladium, a precious metal. | Significantly lower cost, as it is based on nickel and aluminum.[3] |
| Safety & Handling | Can be pyrophoric, especially when dry and loaded with hydrogen. Typically handled as a water-wet paste (e.g., 50% wet) to mitigate this risk. | Highly pyrophoric when dry and must be handled as a slurry under water or a suitable solvent at all times.[3] Requires stringent safety protocols. |
| Catalyst Loading | Lower catalyst loading is typically required (e.g., 0.5 - 2 mol%). | Higher catalyst loading is often necessary (e.g., 5 - 20 wt%). |
| Filtration | The fine carbon particles can sometimes be difficult to filter completely. Use of a filter aid like Celite® is common. | The dense nickel particles are generally easier to filter, though care must be taken to prevent exposure to air. |
| Best For | Lab-scale synthesis, high-value products, and reactions requiring mild conditions. | Large-scale industrial production where cost is a primary driver and handling infrastructure is in place.[3] |
Troubleshooting Guide
Q: My reaction has stalled, and conversion to the product has stopped. What should I check?
A stalled reaction is a common issue. A systematic approach is required to diagnose the cause.
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Causality Explained:
-
Hydrogen Supply: Hydrogen is a key reactant. A leak in the system or an empty cylinder will halt the reaction.
-
Mass Transfer Limitations: This is a three-phase reaction (solid catalyst, liquid solvent/substrate, gaseous hydrogen). Vigorous agitation is essential to ensure hydrogen from the headspace dissolves into the liquid and diffuses to the catalyst surface.
-
Catalyst Poisoning: The catalyst's active sites can be irreversibly blocked by poisons. Sulfur compounds are notorious poisons for palladium and nickel catalysts. Even trace amounts in the starting material or solvent can completely deactivate the catalyst.
-
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a poor-quality batch, resulting in low intrinsic activity.
Q: My final product is discolored (pink, orange, or brown). What causes this, and how can I prevent it?
Discoloration is almost always due to the formation of dimeric side products, specifically azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.
-
Cause: These impurities form from the condensation of the hydroxylamine intermediate (R-NHOH) with unreacted nitroso intermediate (R-NO) or with itself. This happens when the hydrogenation of the hydroxylamine to the final amine is slow or incomplete.
-
Prevention:
-
Ensure Full Conversion: Do not stop the reaction prematurely. Monitor by TLC or LC-MS until all nitro and intermediate species are consumed.
-
Catalyst Choice: Ensure you are using a sufficiently active catalyst.
-
Additives: In some cases, adding catalytic amounts of certain compounds can prevent the accumulation of hydroxylamines. For example, vanadium compounds have been shown to accelerate the reduction of the hydroxylamine intermediate, leading to purer products.[2]
-
Purification: These colored impurities can often be removed by charcoal treatment or column chromatography.
-
Q: I am trying to reuse my Pd/C catalyst, but the reaction is much slower on the second run. Why?
Catalyst deactivation during reuse is common and can be attributed to several factors:
-
Poisoning: The catalyst may have been contaminated by trace impurities from the first run.
-
Sintering: The fine palladium nanoparticles on the carbon support can agglomerate at higher temperatures, reducing the available catalytic surface area.
-
Leaching: A small amount of the active metal may dissolve into the reaction medium, reducing the catalyst's potency over time.
-
Physical Loss: Some catalyst is inevitably lost during the filtration and recovery process.
To improve reusability, ensure the catalyst is washed thoroughly with a clean solvent after the reaction and never allowed to dry out.
Experimental Protocol: Lab-Scale Synthesis using 5% Pd/C
This protocol is a representative example for a lab-scale synthesis. Warning: All hydrogenation reactions should be conducted behind a safety shield in a well-ventilated fume hood. Personnel must be properly trained in handling hydrogen gas and pyrophoric catalysts.
Materials:
-
Methyl 2-(4-nitrophenyl)propanoate (1.0 eq)
-
5% Palladium on Carbon (50% wet paste, 1 mol% Pd)
-
Methanol (ACS grade, ~10-20 mL per gram of substrate)
-
Hydrogen gas (high purity)
-
Celite® 545 (or equivalent filter aid)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add Methyl 2-(4-nitrophenyl)propanoate and a magnetic stir bar.
-
Catalyst Addition: In a separate beaker, weigh the required amount of 50% wet Pd/C. Add a small amount of methanol to create a slurry. Using a pipette or spatula, carefully transfer the slurry to the hydrogenation vessel. Rinse the beaker with more methanol and add the rinsing to the vessel to ensure complete transfer.
-
Solvent Addition: Add the remaining bulk of the methanol to the vessel.
-
System Purge: Seal the hydrogenation vessel and connect it to the apparatus. Purge the system by pressurizing with an inert gas (N₂ or Ar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Purge: Following the inert gas purge, purge the system with hydrogen gas. Pressurize with H₂ and vent. Repeat this cycle 3-5 times.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar / 45 psi). Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the ballast tank. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized sample and analyzing it by TLC or LC-MS.
-
Reaction Quench & Filtration: Once complete, cool the reaction to room temperature. Stop the stirring and vent the hydrogen pressure. Purge the vessel 3-5 times with an inert gas.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a flow of inert gas, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filtered catalyst cake is pyrophoric and must not be allowed to dry in the open air. Quench it immediately by submerging it in a container of water.
-
Workup: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified if necessary.
References
- 1. This compound | 39718-97-3 | Benchchem [benchchem.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Top 12 papers published in the topic of Raney nickel in 2021 [scispace.com]
Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Methyl 2-(4-aminophenyl)propanoate
Introduction: The large-scale synthesis of Methyl 2-(4-aminophenyl)propanoate, a key intermediate in the pharmaceutical industry, often involves a highly exothermic esterification reaction. While straightforward at the bench scale, scaling this process introduces significant thermal safety challenges.[1] A decrease in the surface-area-to-volume ratio in larger reactors severely limits heat dissipation, increasing the risk of thermal runaway.[1] This guide provides detailed troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals safely manage the reaction exotherm, ensuring both process safety and product quality.
Troubleshooting Guide: Immediate Actions for Exotherm-Related Events
This section is designed to provide immediate, actionable solutions to problems encountered during the synthesis.
Q1: My reaction temperature is rising rapidly and uncontrollably, exceeding the set point. What is the immediate protocol?
Answer: You may be experiencing a thermal runaway.[2] Immediate and calm action is critical.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the acid catalyst (e.g., sulfuric acid) or the alcohol.
-
Enhance Cooling:
-
If using a jacketed reactor, ensure the cooling fluid is flowing at its maximum rate and lowest possible temperature.
-
For open systems, apply an external cooling bath (e.g., ice-water or dry ice/acetone slurry) to the flask. Use a lab jack for heating sources so they can be removed quickly.[2]
-
-
Increase Agitation: Maximize the stirring rate to improve heat transfer to the reactor walls and cooling system. This helps to break up potential localized hot spots.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably and poses an explosion risk, prepare to quench the reaction. This should be a pre-planned step in your risk assessment.[3] A cold, inert solvent or a pre-determined quenching agent should be added cautiously.
Potential Causes & Preventative Measures:
-
Cause: Reagent addition rate was too fast.
-
Prevention: The rate of addition is a critical parameter. For highly exothermic reactions, slow, dropwise addition with continuous temperature monitoring is essential.[3]
-
-
Cause: Insufficient cooling capacity for the scale.
-
Cause: Inadequate stirring leading to localized "hot spots."
-
Prevention: Use an appropriate overhead stirrer and baffle system for large vessels to ensure homogenous mixing and efficient heat transfer.
-
Below is a workflow to guide your decision-making process during a thermal event.
Caption: Troubleshooting workflow for a thermal runaway event.
Q2: The reaction temperature stalls or drops after initial heating, even with reagent addition. Why is this happening?
Answer: This could indicate a delayed reaction initiation, which is a significant safety concern. An accumulation of unreacted reagents can lead to a sudden and violent exotherm once the reaction finally begins.[1]
Potential Causes & Solutions:
-
Cause: Impure starting materials or catalyst deactivation.
-
Solution: Ensure all reagents, especially the 2-(4-aminophenyl)propanoic acid and methanol, are of high purity and dry. Verify the concentration and activity of the acid catalyst.
-
-
Cause: Insufficient initial temperature to overcome the activation energy.
-
Solution: Ensure the initial batch temperature reaches the target setpoint before starting controlled reagent addition. A small, controlled initial charge of the catalyst can sometimes help initiate the reaction smoothly.
-
-
Cause: Poor mixing preventing reactants from interacting.
-
Solution: Verify that your stirring is effective and that all components are being properly dispersed.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature profile and recommended addition rate for a large-scale Fischer esterification?
Answer: While the exact parameters depend on reactor specifications and scale, a general guideline is to maintain a controlled internal temperature. The addition of the strong acid catalyst (e.g., H₂SO₄) is often the most exothermic step.
| Parameter | 1L Scale | 10L Scale | 50L Scale |
| Initial Batch Temp. | 10-15°C | 5-10°C | 0-5°C |
| Catalyst Addition Time | 15-20 min | 45-60 min | 90-120 min |
| Max. Internal Temp. | < 40°C | < 35°C | < 30°C |
| Stirring Speed (Overhead) | 200-300 RPM | 150-250 RPM | 100-200 RPM |
Note: These are starting points. Always perform a risk assessment and, if possible, use reaction calorimetry to determine precise thermal data before scaling up.[3][5]
Q2: How do I choose the right equipment for a scaled-up reaction to ensure safety?
Answer: Equipment selection is crucial for managing exotherms.
-
Reactor Volume: The total volume of all reagents should not exceed 50-60% of the reactor's total volume.[2][4] This headspace is critical in case of unexpected gas evolution or foaming.
-
Glassware: Use appropriately sized, thick-walled glassware with compatible fittings. Avoid using needles for gas inlet/outlet on a large scale; instead, use gas adapters for better pressure venting.[2]
-
Stirring: Mechanical overhead stirrers are mandatory for large volumes to ensure efficient mixing. The impeller design should be chosen based on the viscosity and geometry of the reactor.
-
Cooling System: A jacketed reactor connected to a powerful chiller is ideal. Ensure the heat transfer fluid and chiller capacity are sufficient to handle the calculated reaction exotherm. An external cooling bath should be available as a secondary safety measure.
Q3: What are the primary safety hazards beyond the exotherm itself?
Answer: Besides the thermal runaway, other hazards include:
-
Pressure Buildup: The reaction of the acid catalyst can generate heat, potentially boiling the methanol (boiling point ~65°C), leading to a rapid increase in pressure. Ensure your system is adequately vented.
-
Chemical Exposure: Handle concentrated sulfuric acid and other reagents with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and acid-resistant gloves and lab coats.[6][7]
-
Byproduct Formation: At elevated temperatures, side reactions can occur, leading to impurities and potentially hazardous byproducts. Strict temperature control is key to ensuring product quality.
Experimental Protocol: Controlled Synthesis of this compound (10L Scale)
This protocol emphasizes the critical control points for managing the reaction exotherm. A thorough risk assessment must be completed before proceeding.[4]
Caption: Key stages in the large-scale synthesis workflow.
Methodology:
-
Reactor Setup: Assemble a 20L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and an addition funnel. Ensure all joints are secure.
-
Charging: Charge the reactor with 2-(4-aminophenyl)propanoic acid (1.0 kg) and Methanol (8.0 L).
-
Initial Cooling: Begin stirring (150 RPM) and cool the reactor contents to an internal temperature of 5-10°C using the chiller.
-
Catalyst Addition (CRITICAL STEP):
-
Slowly add concentrated Sulfuric Acid (H₂SO₄, 100 mL) via the addition funnel over a period of 45-60 minutes.
-
Crucially, monitor the internal temperature continuously. Do not allow it to exceed 35°C. Adjust the addition rate or pause addition if the temperature rises too quickly.
-
-
Reaction: Once the catalyst addition is complete and the exotherm has subsided, slowly heat the mixture to a gentle reflux (~65-70°C).
-
Monitoring: Maintain the reflux and monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture over crushed ice.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. (Caution: CO₂ evolution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
References
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. labproinc.com [labproinc.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pybeadmill.com [pybeadmill.com]
- 7. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Methyl 2-(4-aminophenyl)propanoate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. Methyl 2-(4-aminophenyl)propanoate, a key structural motif in various pharmacologically relevant molecules, requires precise analytical methods for its quantification in different matrices. This guide provides an in-depth comparison of the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the technical nuances of each method, present supporting experimental data from analogous compounds, and offer expert insights to guide your methodological choices.
The Importance of Accurate Quantification
This compound possesses both an aromatic amine and an ester functional group, making it a versatile building block in medicinal chemistry. The ability to accurately measure its concentration is critical for:
-
Reaction Monitoring: Tracking the progress of a chemical synthesis to determine reaction completion and optimize conditions.
-
Purity Assessment: Quantifying the analyte in the presence of starting materials, by-products, and degradation products.
-
Stability Studies: Evaluating the degradation of the compound under various storage conditions.
-
Pharmacokinetic Analysis: Determining the concentration of the compound or its metabolites in biological matrices, although this is beyond the primary scope of this guide which focuses on chemical analysis.
The choice of analytical method is dictated by several factors including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
Comparative Overview of Analytical Techniques
The two most powerful and widely used analytical techniques for the quantification of non-volatile and semi-volatile organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Typical Detectors | UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, especially with FID for organic compounds. |
| Selectivity | High, can be tuned by choice of stationary and mobile phases. | Very high, especially when coupled with MS. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of analytes without the need for derivatization.
The Rationale Behind Method Design for this compound
The structure of this compound, with its aromatic ring, primary amine, and ester group, guides the selection of HPLC conditions. The aromatic ring provides a chromophore, making UV detection a straightforward and robust choice. The presence of the basic amine group allows for manipulation of retention through pH control of the mobile phase.
A reversed-phase C18 column is a logical starting point, as it separates compounds based on hydrophobicity. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH can be adjusted to control the ionization state of the amine group, thereby influencing its retention time.
Proposed HPLC-UV Method
This proposed method is based on established procedures for the analysis of aromatic amines and related compounds.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Workflow for HPLC Analysis:
Caption: A typical workflow for the quantitative analysis of this compound by HPLC-UV.
Expected Performance Characteristics (Based on Analogs)
The following table summarizes the expected performance of a validated HPLC method for a compound structurally similar to this compound.[1][3]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography (GC): A Powerful Alternative for Volatile Analogs
While HPLC is generally preferred for non-volatile compounds, GC can be a viable and powerful alternative, especially when coupled with a Flame Ionization Detector (FID) for high sensitivity to organic compounds or a Mass Spectrometer (MS) for definitive identification.
The Necessity of Derivatization
The primary challenge in analyzing this compound by GC is its polarity and potential for thermal lability due to the primary amine group. Direct injection can lead to poor peak shape and degradation in the hot injector. To overcome this, a derivatization step is often necessary to convert the polar amine into a less polar, more volatile, and more thermally stable derivative. Silylation or acylation are common derivatization strategies.
Proposed GC-FID Method
This proposed method incorporates a derivatization step, which is a common practice for the GC analysis of polar analytes like amino acids and their esters.[4][5][6]
Experimental Protocol:
-
Instrumentation: A GC system with an FID detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Detector Temperature: 300 °C.
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
Inject an aliquot of the derivatized sample.
-
Workflow for GC Analysis:
Caption: A generalized workflow for the quantitative analysis of this compound by GC-FID, including a crucial derivatization step.
Expected Performance Characteristics (Based on Analogs)
The following table outlines the expected performance of a validated GC-FID method for a derivatized propionic acid ester.[4][5][6]
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method Selection: Making an Informed Decision
Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control and purity assessment , HPLC-UV is often the more practical choice. It is robust, requires minimal sample preparation, and avoids the complexities of derivatization.
-
When higher sensitivity is required or when dealing with complex matrices where co-eluting peaks are a concern , GC-FID or GC-MS may be advantageous. The derivatization step, while adding complexity, can enhance selectivity and sensitivity. GC-MS offers the added benefit of mass spectral data for definitive peak identification.
It is imperative to note that the methods presented here are proposed starting points based on the analysis of structurally related compounds. For regulatory submissions or in a GxP environment, a full method validation in accordance with ICH guidelines would be required for the specific analysis of this compound. This would involve a rigorous evaluation of specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The quantification of this compound can be effectively achieved using either HPLC or GC. A thorough understanding of the principles of each technique, coupled with the specific chemical properties of the analyte, allows for the development of a robust and reliable analytical method. By carefully considering the analytical needs and the available resources, researchers can confidently select the most appropriate technique to generate high-quality, reproducible data.
References
- 1. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of propionic acid and its salts in food by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid capillary gas chromatographic method for the determination of propionic acid and propionates in bread and bread products (1994) | M. J. Scotter | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 2-(4-aminophenyl)propanoate and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the phenylpropanoic acid scaffold serves as a cornerstone for a multitude of biologically active molecules. Among these, Methyl 2-(4-aminophenyl)propanoate stands as a key intermediate and a molecule of interest. This guide provides a comprehensive comparative analysis of this compound and its structural analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel compounds based on this versatile chemical framework.
Introduction to this compound
This compound is an aromatic ester derivative of propionic acid. Its structure, featuring a reactive primary amine on the phenyl ring and a methyl ester group, makes it a valuable building block in organic synthesis. The substitution pattern on the phenyl ring is crucial for its chemical reactivity and biological interactions. This guide will focus on a comparative evaluation of the para-amino substituted parent compound with its ortho- and meta-amino positional isomers, as well as its corresponding carboxylic acid, to elucidate the impact of these structural modifications.
Selected Analogs for Comparison:
-
Methyl 2-(2-aminophenyl)propanoate (ortho-isomer)
-
Methyl 2-(3-aminophenyl)propanoate (meta-isomer)
-
2-(4-aminophenyl)propanoic acid (carboxylic acid analog)
The rationale for selecting these analogs lies in their structural similarity, allowing for a systematic investigation of how the position of the amino group and the presence of the methyl ester affect the molecule's overall properties and biological potential.
Synthesis of this compound and Its Analogs
The most common and efficient route to this compound involves a two-step process starting from the corresponding nitro-substituted precursor. This method is also applicable to the synthesis of its positional isomers.
General Synthetic Workflow
The synthesis can be logically broken down into two primary stages: esterification of the nitrophenylpropanoic acid followed by the reduction of the nitro group to a primary amine.
Caption: General Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part A: Esterification of 2-(4-Nitrophenyl)propanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-nitrophenyl)propanoic acid (1 equivalent) in methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(4-nitrophenyl)propanoate. Purify further by column chromatography if necessary.
Part B: Reduction of Methyl 2-(4-nitrophenyl)propanoate
-
Catalyst Suspension: In a hydrogenation vessel, suspend Palladium on carbon (10% w/w, 5-10 mol%) in ethanol or ethyl acetate.
-
Substrate Addition: Add the synthesized Methyl 2-(4-nitrophenyl)propanoate (1 equivalent) to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain this compound.
This protocol can be adapted for the synthesis of the ortho- and meta-isomers by starting with the corresponding 2-(2-nitrophenyl)propanoic acid or 2-(3-nitrophenyl)propanoic acid.
Comparative Physicochemical Properties
The physicochemical properties of a molecule, such as its acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The position of the amino group and the presence of the ester functionality are expected to significantly influence these parameters.
Table 1: Predicted and Experimental Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Aqueous Solubility (Predicted) |
| This compound | C₁₀H₁₃NO₂ | 179.22 | 4.5 (basic) | 1.6 | Moderate |
| Methyl 2-(2-aminophenyl)propanoate | C₁₀H₁₃NO₂ | 179.22 | 4.8 (basic) | 1.6 | Moderate |
| Methyl 2-(3-aminophenyl)propanoate | C₁₀H₁₃NO₂ | 179.22 | 4.6 (basic) | 1.6 | Moderate |
| 2-(4-aminophenyl)propanoic acid | C₉H₁₁NO₂ | 165.19 | 4.3 (acidic), 4.7 (basic) | 1.1 | Higher |
Note: Predicted values are generated from computational models and should be experimentally verified. The pKa values for the amino group are for the conjugate acid.
The presence of the carboxylic acid in 2-(4-aminophenyl)propanoic acid introduces an acidic center and is expected to increase its aqueous solubility compared to the methyl esters. The subtle differences in the predicted pKa of the amino groups in the positional isomers may influence their ionization state at physiological pH, which can impact receptor binding and membrane permeability.
Comparative Biological Activity: Potential Applications
Derivatives of phenylpropanoic acid are known to exhibit a wide range of biological activities. Based on the structural features of this compound and its analogs, several potential therapeutic applications can be explored.
Anti-inflammatory Activity
Many 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory potential of these aminophenylpropanoates can be evaluated using in vitro and in vivo models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., 10-100 mg/kg) orally or intraperitoneally. A control group should receive the vehicle, and a positive control group should receive a known NSAID like indomethacin.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Serotonin Receptor Modulation
The aminophenyl moiety is a common feature in many compounds that interact with serotonin (5-HT) receptors. Alterations in the position of the amino group can drastically affect receptor subtype selectivity and functional activity (agonist vs. antagonist).
Experimental Protocol: In Vitro Serotonin Receptor Binding Assay
This assay determines the affinity of the compounds for specific serotonin receptor subtypes.
-
Receptor Preparation: Use cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand Binding: Incubate the cell membranes with a specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) to express the affinity of the compound for the receptor.
Histone Deacetylase (HDAC) Inhibition
Certain aromatic compounds containing an amino group have been shown to inhibit histone deacetylases, enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.
Experimental Protocol: Fluorometric HDAC Activity Assay
This in vitro assay measures the ability of the compounds to inhibit HDAC enzyme activity.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HDAC enzyme (from a nuclear extract or a purified source), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the Comparative Biological Evaluation of Analogs.
Antimicrobial Activity
The presence of an aromatic amine suggests potential antimicrobial properties. The antibacterial and antifungal activity of these compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
By comparing the biological data of this compound with its analogs, we can derive valuable structure-activity relationships:
-
Impact of Amino Group Position: The biological activity is expected to be highly sensitive to the position of the amino group. For instance, in serotonin receptor interactions, the spatial arrangement of the amine is critical for binding to the receptor's active site. The ortho, meta, and para positions will present the amino group in distinct orientations, likely leading to different affinities and functional outcomes.
-
Role of the Ester Functionality: Comparing the methyl esters to the corresponding carboxylic acid will reveal the importance of this group. The ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester itself may be crucial for activity, for instance, by influencing membrane permeability or interacting with a specific binding pocket.
-
Influence on Physicochemical Properties: As discussed, the structural modifications will alter the pKa, logP, and solubility. Correlating these properties with the observed biological activities will provide insights into the design of future analogs with improved pharmacokinetic profiles. For example, a compound with high in vitro activity but poor solubility may be chemically modified to enhance its bioavailability.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of this compound and its key structural analogs. We have detailed their synthesis, outlined methods for characterizing their physicochemical properties, and presented experimental protocols for evaluating their potential biological activities in several therapeutic areas.
The data generated from these studies will enable a comprehensive understanding of the structure-activity relationships within this chemical series. Future research should focus on obtaining robust experimental data for a direct comparison of these compounds. Further derivatization of the amino and ester groups, guided by the SAR insights, could lead to the discovery of novel and potent therapeutic agents. The logical progression from synthesis to in-depth biological evaluation, as outlined in this guide, provides a clear path for advancing research in this promising area of medicinal chemistry.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-(4-aminophenyl)propanoate Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl 2-(4-aminophenyl)propanoate. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function. We will dissect how specific chemical modifications to this versatile scaffold influence its therapeutic potential across various domains, including anti-inflammatory, antimicrobial, and anticancer applications.
Introduction: The Profen Scaffold and Beyond
This compound belongs to the "profen" family, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes household names like ibuprofen and naproxen.[1] The core structure, a phenylpropanoic acid moiety, is a privileged scaffold in medicinal chemistry, renowned for its ability to inhibit cyclooxygenase (COX) enzymes.[2][3] However, the inherent potential of this scaffold extends far beyond inflammation. By strategically modifying its key functional groups, chemists can unlock a diverse range of biological activities.
This guide will compare and contrast various derivatives, providing the experimental data and mechanistic rationale necessary to understand their performance. Our focus is on elucidating the "why"—why does adding a specific substituent enhance COX-2 selectivity? Why does altering the amino group confer antimicrobial properties? Answering these questions is fundamental to rational drug design.
The Core Scaffold: A Platform for Diversification
The this compound molecule offers three primary sites for chemical modification, each providing a lever to tune the compound's physicochemical properties and biological activity. Understanding these sites is the first step in a logical SAR study.
Figure 1: Key sites for chemical modification on the core scaffold.
-
R1 (The Amino Group): This site is a versatile handle. It can be acylated, alkylated, or transformed into various functional groups like amides, sulfonamides, or Schiff bases.[4][5][6] These changes dramatically alter the molecule's polarity, hydrogen bonding capacity, and potential for prodrug strategies.
-
R2 (The Phenyl Ring): Substitution on the aromatic ring influences the molecule's interaction with hydrophobic pockets in target enzymes.[7] Adding electron-withdrawing or -donating groups can modulate electronic properties and metabolic stability.
-
R3 (The Propanoate Group): While esterification of the parent carboxylic acid in profens typically reduces anti-inflammatory activity, this methyl ester can be hydrolyzed in vivo to the active acid.[1] Alternatively, it can be converted to amides or hydrazides, creating new interaction points with biological targets.[8][9]
Comparative Analysis of Biological Activities
The true value of an SAR study lies in comparing the performance of derivatives in standardized biological assays. Here, we synthesize data from multiple studies to draw clear comparisons.
Anti-inflammatory Activity: Tuning COX Selectivity
The primary mechanism of anti-inflammatory action for profen-like molecules is the inhibition of COX enzymes. A major goal in modern NSAID development is to achieve selectivity for COX-2 (induced during inflammation) over COX-1 (constitutively expressed, with a protective role in the gut), thereby reducing gastrointestinal side effects.[1]
Key SAR Insights:
-
Carboxylic Acid is Key for COX Inhibition: The free carboxylic acid (the hydrolyzed form of the methyl ester) is crucial for binding to the active site of COX enzymes. Esterification generally leads to decreased in vitro activity, though the ester can act as a prodrug.[1]
-
Bulky Substituents Enhance COX-2 Selectivity: The active site of COX-2 is larger than that of COX-1. Adding bulky, rigid groups to the core scaffold can exploit this difference. For example, extending the carboxylic acid moiety and adding bulky hydrophobic groups with hydrogen-bonding functions has been shown to significantly increase COX-2 selectivity.[3]
-
Sulfonamide Moiety: Replacing the amino group with a methylsulfonylamino group, as seen in N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide analogues, leads to potent and selective TRPV1 antagonists, but the underlying principle of targeting specific receptor interactions is relevant.[10][11] Fluorination at the 3-position of the phenyl ring in these analogues further enhances potency.[11]
Table 1: Comparative Anti-inflammatory Activity of Profen Derivatives
| Compound Class | Key Structural Feature | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Ibuprofen | Standard Profen | COX-1 | 15 µM | ~0.5 - 1 | [3] |
| COX-2 | ~30 µM | ||||
| Ibuprofen Derivative 5c | Extended carboxylate, bulky amide | COX-1 | 8.5 µM | 14.17 | [3] |
| COX-2 | 0.6 µM | ||||
| Ibuprofen Derivative 5d | Extended carboxylate, bulky sulfonamide | COX-1 | 9.2 µM | 18.4 | [3] |
| COX-2 | 0.5 µM |
| Pyrrole Derivative 3f | Pyrrole ring fused to scaffold | COX-2 | - | Potent in vivo activity |[12][13] |
Note: Data is compiled from different studies and should be used for qualitative comparison. Absolute values can vary based on assay conditions.
Antimicrobial Activity: A New Frontier
Modification of the amino and propanoate groups can unlock potent antimicrobial activities, transforming the anti-inflammatory scaffold into an anti-infective agent.
Key SAR Insights:
-
Hydrazones are Potent: Conversion of the propanoate ester to a hydrazide, followed by condensation with various aldehydes to form hydrazones, is a highly effective strategy. Hydrazones containing heterocyclic substituents (e.g., pyridine, furan) show the most potent and broad-spectrum antimicrobial activity.[9]
-
Thiosemicarbazones and Semicarbazones: Derivatives bearing thiosemicarbazone and semicarbazone moieties attached to a benzothiazole ring system (derived from the 4-aminophenyl group) exhibit potent activity against both Gram-positive and Gram-negative bacteria.[5] Compound TS05 from one study was particularly effective, with MIC values as low as 1.56 µg/mL against P. aeruginosa.[5]
-
The Amino Group is Crucial: The initial amine is a key synthetic handle. Creating Schiff bases by reacting it with various ketones can yield compounds with moderate antimicrobial and antioxidant activity.[6]
Table 2: Comparative Antimicrobial Activity of Phenylpropanoic Acid Derivatives
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Hydrazone 14 | Hydrazone with furan ring | S. aureus (MRSA) | 1 | [9] |
| E. faecalis (VRE) | 0.5 | [9] | ||
| Hydrazone 15 | Hydrazone with pyridine ring | S. aureus (MRSA) | 2 | [9] |
| E. faecalis (VRE) | 1 | [9] | ||
| TS05 | Thiosemicarbazone on benzothiazole | S. aureus | 3.91 | [5] |
| P. aeruginosa | 1.56 | [5] |
| 4b | Schiff base (from acetophenone) | S. aureus | Moderate Activity |[6] |
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The causality of our SAR claims is validated by these robust methods.
General Synthesis of an Amide Derivative (Illustrative)
This protocol describes a common method for modifying the amino group, a key step in creating many of the derivatives discussed.
Figure 2: General workflow for the synthesis of an amide derivative.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Acylation: Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a reliable method for determining the IC50 values presented in Table 1.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Incubation Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing hematin and glutathione.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a further 10 minutes at 37 °C.
-
Stop the reaction by adding a solution of HCl.
-
-
Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights and SAR Logic
The data from comparative studies allow us to build a logical framework that explains how structural changes translate to functional outcomes. This is the essence of SAR.
References
- 1. researchgate.net [researchgate.net]
- 2. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 Inhibitors and Potential Anti-Inflammatory Agents: Evaluation of PGE2, TNF-α, IL-6 and Histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 2-(4-aminophenyl)propanoate vs. its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, subtle molecular modifications can lead to significant shifts in biological activity and pharmacokinetic profiles. The esterification of a parent drug is a classic prodrug strategy, primarily aimed at enhancing lipophilicity to improve membrane permeability and absorption. This guide provides an in-depth comparison of two such analogs: Methyl 2-(4-aminophenyl)propanoate and Ethyl 2-(4-aminophenyl)propanoate. We will explore how the seemingly minor difference between a methyl and an ethyl ester group can fundamentally alter the compound's interaction with biological systems.
The core structure, 2-(4-aminophenyl)propanoic acid, belongs to the family of arylpropionic acid derivatives. This class is renowned for its wide range of biological activities, including potent anti-inflammatory, analgesic, and anticancer effects.[1] By converting the carboxylic acid to an ester, we create prodrugs that must be hydrolyzed by endogenous esterases to release the active acidic form. The choice of the ester group—in this case, methyl versus ethyl—is a critical design element that fine-tunes the molecule's properties.
Physicochemical Properties: The Foundation of Biological Action
The initial interaction of any compound with a biological system is governed by its physical and chemical properties. The addition of a single methylene group in the ethyl ester compared to the methyl ester introduces measurable changes, particularly in lipophilicity.
Lipophilicity, often expressed as log P, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] An increase in lipophilicity generally enhances passive diffusion across lipid-rich cell membranes but can also lead to decreased aqueous solubility and increased metabolic clearance.[3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 2-(4-aminophenyl)propanoate | Significance of the Difference |
| IUPAC Name | This compound[4] | ethyl 2-(4-aminophenyl)propanoate[5] | - |
| Molecular Formula | C₁₀H₁₃NO₂[4] | C₁₁H₁₅NO₂ | The ethyl analog has an additional CH₂ group. |
| Molecular Weight | 179.22 g/mol [4] | 193.24 g/mol | A slight increase in mass for the ethyl ester. |
| Predicted XlogP | 1.6[4] | ~2.1 (Estimated) | The ethyl ester is predicted to be more lipophilic, which can enhance membrane permeability. |
Note: The XlogP for the ethyl analog is an estimation based on the addition of a methylene group to the methyl ester structure.
Pharmacokinetics & Metabolism: The Prodrug Activation Pathway
Both the methyl and ethyl esters are pharmacologically inactive prodrugs. Their therapeutic effect is contingent upon their conversion to the active parent, 2-(4-aminophenyl)propanoic acid, through hydrolysis by esterase enzymes found in the plasma, liver, and other tissues.[6][7] The rate and extent of this bioactivation are pivotal.
The key distinction lies in the susceptibility of the methyl versus ethyl ester bond to enzymatic cleavage. While rates are system-dependent, studies on homologous esters have shown that plasma stability can be inversely proportional to the size of the alcohol group. For instance, some research indicates that methyl esters can exhibit greater metabolic stability (slower hydrolysis) compared to their ethyl counterparts. This difference in hydrolysis rate directly influences the pharmacokinetic profile:
-
Rapid Hydrolysis: Leads to a faster onset of action and potentially higher peak plasma concentrations of the active acid.
-
Slower Hydrolysis: Results in a more sustained release of the active drug, potentially prolonging its therapeutic effect and reducing peak-related toxicity.
The choice between the esters allows for modulation of the drug's release profile to match the desired therapeutic window.
Figure 1: Prodrug activation pathway for ester analogs.
Comparative Biological Activities
While direct comparative studies on these specific molecules are limited, we can infer potential differences based on the known activities of arylpropionic acid derivatives and analogous ester comparisons.[1] The primary activities of interest for this class of compounds are anticancer and anti-inflammatory effects.
Anticancer Activity
Derivatives of 2-(4-aminophenyl) structures are known to possess antitumor properties.[8] The cytotoxicity of a prodrug is dependent on its ability to enter cancer cells and be converted to the active form.
-
This compound: Its lower lipophilicity might result in different uptake kinetics compared to the ethyl ester. In some studies comparing ester analogs, methyl esters have been shown to have a more pronounced cytotoxic profile.
-
Ethyl 2-(4-aminophenyl)propanoate: The enhanced lipophilicity could facilitate more efficient crossing of the cancer cell membrane via passive diffusion. However, some studies on other propanoic acid derivatives have shown that esterification can sometimes diminish the potent cytotoxic activity of the parent carboxylic acid.[9]
The net effect depends on the balance between cellular uptake and the rate of intracellular hydrolysis to the active acid.
Anti-inflammatory Activity
The anti-inflammatory action of arylpropionic acids is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which mediate prostaglandin synthesis.[1][10] As prodrugs, the efficacy of the methyl and ethyl esters hinges on their conversion to the active carboxylic acid at the site of inflammation.
-
The difference in lipophilicity and hydrolysis rate is again crucial. A compound that can efficiently penetrate inflamed tissue and is subsequently hydrolyzed to the active COX inhibitor would be more potent.
-
In studies of analogous compounds like caffeate esters, the ethyl ester demonstrated more potent anti-inflammatory activity than the methyl ester, suggesting that the ethyl group may confer a higher degree of activity in some contexts.
Table 2: Summary of Potential Biological Activity Differences
| Biological Activity | Methyl Ester Analog | Ethyl Ester Analog | Key Differentiating Factors |
| Anticancer | Potentially higher intrinsic cytotoxicity in some models. | Enhanced cellular uptake due to higher lipophilicity. | Balance between membrane permeability and rate of bioactivation. |
| Anti-inflammatory | Efficacy depends on conversion to the active acid. | May show higher potency due to better tissue penetration. | Rate of hydrolysis at the site of inflammation. |
Experimental Protocols for Comparative Assessment
To empirically determine the superior analog for a specific therapeutic purpose, rigorous, side-by-side experimental evaluation is necessary. The following are self-validating, standard protocols for this purpose.
A. Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic potential of the compounds.[11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methyl and ethyl esters in culture medium. Replace the old medium with medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
B. Prodrug Stability: In Vitro Plasma Stability Assay
This assay determines the rate at which the ester prodrugs are hydrolyzed in plasma, providing a direct measure of their metabolic stability.[6]
Principle: The test compound is incubated with plasma at 37°C. At various time points, aliquots are taken, and the reaction is stopped. The concentration of the remaining parent compound is quantified using LC-MS/MS.[14]
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of each ester in DMSO. The final incubation concentration is typically 1 µM with a final DMSO concentration of ≤0.25%.[15]
-
Incubation: Add the test compound to pre-warmed plasma (human, rat, or mouse) and incubate in a water bath at 37°C.
-
Time Points: Collect aliquots at specified times (e.g., 0, 5, 15, 30, 60, and 120 minutes).[6]
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent ester using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[14]
C. Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[16]
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to produce NO. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.[17] A reduction in nitrite levels indicates anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[16]
-
Pre-treatment: Treat the cells with various concentrations of the methyl and ethyl esters for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for an additional 20-24 hours.[16]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent.
-
Data Acquisition: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[16]
-
Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Conclusion
The decision to use this compound versus its ethyl ester analog is a nuanced one that rests on the desired therapeutic outcome. The ethyl ester's greater lipophilicity may offer advantages in penetrating cellular membranes, which could be beneficial for targeting intracellular pathways in cancer or reaching deep-seated inflammation.[2] However, this may be offset by a different rate of hydrolysis by plasma and tissue esterases. The methyl ester, while less lipophilic, may possess a more favorable metabolic stability profile, potentially leading to a longer duration of action.
Ultimately, the choice is not a matter of universal superiority but of specific application. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine which analog exhibits the optimal balance of permeability, metabolic stability, and biological activity for their specific research and development goals. This head-to-head comparison is an essential step in the rational design of effective prodrugs.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-(4-aminophenyl)propionate | 32868-25-0 [chemicalbook.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. evotec.com [evotec.com]
- 16. mdpi.com [mdpi.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of a Key Trametinib Intermediate: A Validation of Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the MEK inhibitor Trametinib stands as a significant advancement, particularly in the treatment of BRAF-mutated melanoma. The efficacy of such a crucial therapeutic agent is intrinsically linked to the efficiency and scalability of its synthesis. A critical component of the Trametinib structure is its complex pyridopyrimidine core. This guide provides an in-depth comparative analysis of two synthetic pathways to a key intermediate of Trametinib, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, validating a more streamlined and higher-yielding alternative to established methods.
Introduction: The Central Role of the Pyridopyrimidine Core
The biological activity of Trametinib is largely dictated by its unique pyridopyrimidine scaffold, which enables it to bind to the allosteric site of MEK1 and MEK2 kinases[1][2]. The synthesis of this core, therefore, represents a pivotal stage in the overall production of the active pharmaceutical ingredient (API). Traditional synthetic routes, while effective, are often characterized by multiple steps and modest yields, presenting challenges for large-scale manufacturing. This guide will dissect an established pathway and compare it with a more recent, optimized approach that offers significant improvements in efficiency.
Comparative Analysis of Synthetic Routes
This guide focuses on the synthesis of the key pyridopyrimidine intermediate of Trametinib. We will compare an established, longer synthetic route with a more recent, convergent, and higher-yielding approach.
Established Synthetic Route: A Multi-Step Approach
An established method for the synthesis of the Trametinib pyridopyrimidine intermediate involves a linear sequence of reactions, starting from the formation of a pyrimidinetrione, followed by chlorination, amination, and subsequent condensation to build the pyridone ring. This multi-step process, while logically sound, suffers from a cumulative loss of yield at each stage. For instance, a reported synthesis involves a selective chlorination step with a yield as low as 8%[3].
Alternative Synthetic Route: A Convergent and Efficient Strategy
A more recent and efficient approach, detailed in patent CN109336884B, employs a convergent strategy. This method involves the cyclization of malonic acid mono-formamide monoethyl ester and methylmalonic acid to generate a pyridinetrione crude product. This intermediate is then directly cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea to afford the desired key Trametinib intermediate in a significantly shorter sequence and with a much-improved overall yield of approximately 47.3%[3][4].
The causality behind the improved efficiency of this alternative route lies in its convergent design. By constructing two key fragments of the final molecule separately and then combining them, the number of linear steps is reduced, which inherently minimizes the potential for yield loss. Furthermore, the direct use of the crude pyridinetrione product without purification streamlines the process, reducing both time and resource consumption[3][4].
Quantitative Performance Comparison
The following table summarizes the key performance indicators of the two synthetic routes for the pyridopyrimidine intermediate.
| Parameter | Established Route | Alternative Route |
| Number of Steps | Multiple steps (including chlorination, amination, condensation) | Two main steps (cyclization to pyridinetrione, followed by cyclization with urea derivative) |
| Overall Yield | Significantly lower due to multiple steps with moderate to low yields in some cases (e.g., 8% for a key chlorination)[3] | 46.2% - 47.3%[3][4] |
| Key Reagents | POCl₃ (for chlorination), methylamine, 2-diethyl methylmalonate[3] | Malonic acid mono-formamide monoethyl ester, methylmalonic acid, oxalyl chloride, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, sodium ethoxide[4] |
| Process Scalability | More challenging due to the number of steps and potential for low-yielding reactions | More amenable to pilot scale and industrial production due to shorter route and higher overall yield[4] |
Experimental Protocols
Alternative Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione[4]
Step 1: Synthesis of Crude Ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate
-
To a suspension of methylmalonic acid (9.0g, 76.2mmol) in dichloromethane (500mL) containing a catalytic amount of DMF (2 drops), slowly add oxalyl chloride (13.4mL, 153mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Slowly add the resulting solution to a solution of malonic acid mono-formamide monoethyl ester (9.2g, 63.4mmol) in dry toluene (100mL).
-
Continue the reaction at 40°C for 24 hours.
-
Work-up the reaction by adding NaOH solution (1mol/L, 100mL), separating the aqueous layer, and extracting the organic layer with additional NaOH solution.
-
Combine the aqueous layers, wash with dichloromethane, and acidify to pH 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is used directly in the next step.
Step 2: Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (29.2g, 91.4mmol) in THF (420mL) at 0°C, add sodium ethoxide (15.5g, 228.5mmol) portionwise.
-
Warm the mixture to room temperature and then add a solution of the crude ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate from Step 1 dissolved in THF (200mL).
-
Heat the reaction mixture at 60°C for 8 hours.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Concentrate the mixture to obtain a viscous solid.
-
Dissolve the solid in dichloromethane (300mL), wash with water (3 x 50mL), dry the organic layer, and concentrate.
-
Recrystallize the residue from acetone to obtain the final product (14.2g, 46.2% yield).
Visualization of Synthetic Workflows
Caption: Comparison of the linear established synthesis versus the convergent alternative synthesis for the key Trametinib intermediate.
Mechanistic Considerations and Trustworthiness
The alternative synthetic route relies on well-established organic reactions. The initial cyclization to form the pyridinetrione is a variation of the Hantzsch pyridine synthesis, a robust and reliable method for constructing pyridine rings. The subsequent cyclization with the urea derivative proceeds through a condensation reaction, likely driven by the basic conditions provided by sodium ethoxide, to form the final pyridopyrimidine core.
The self-validating nature of this protocol is enhanced by its high yield and the crystalline nature of the final product, which allows for straightforward purification by recrystallization[4]. The provided experimental data from the patent literature, including specific reagent quantities and reaction conditions, lends a high degree of trustworthiness to the reproducibility of this method.
Conclusion and Future Perspectives
The validation of this alternative synthetic route for a key intermediate of Trametinib represents a significant step forward in the efficient production of this life-saving medication. The convergent approach, with its reduced number of steps and significantly higher overall yield, offers clear advantages in terms of cost, time, and scalability for pharmaceutical manufacturing.
For researchers and drug development professionals, the adoption of such optimized synthetic strategies is paramount. It not only ensures a more sustainable and economical supply of essential medicines but also frees up valuable resources that can be directed towards the discovery and development of the next generation of targeted therapies. Further research could focus on the development of catalytic and even more atom-economical methods for the construction of the pyridopyrimidine core, further enhancing the efficiency of Trametinib synthesis.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
"comparison of different synthetic routes to Methyl 2-(4-aminophenyl)propanoate"
An In-Depth Guide to the Synthesis of Methyl 2-(4-aminophenyl)propanoate: A Comparative Analysis
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a chiral center and a versatile aniline moiety, makes it a precursor to a range of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a detailed comparison of the most common and effective synthetic routes to this compound. We will delve into two primary strategies: the classical Nitro Reduction Pathway and the modern Palladium-Catalyzed Amination Pathway. Each route will be analyzed for its chemical logic, scalability, cost-effectiveness, and environmental impact, supported by detailed experimental protocols and comparative data.
The choice of synthetic route is dictated by factors such as starting material availability, cost, required purity, and scale. The two main retrosynthetic disconnections for this compound are centered on the introduction of the key amine functionality.
A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 2-(4-aminophenyl)propanoate Spectral Data
Introduction: The Critical Role of Analytical Diligence
In the realm of pharmaceutical research and drug development, the starting materials' chemical integrity is paramount. Methyl 2-(4-aminophenyl)propanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural consistency directly influence the yield, impurity profile, and, ultimately, the safety and efficacy of the final drug product. Consequently, rigorous analytical verification of this raw material from different suppliers is not merely a quality control checkbox; it is a fundamental pillar of scientific integrity and risk mitigation.
This guide provides an in-depth, objective comparison of hypothetical spectral data for this compound from two different commercial suppliers against a certified reference standard. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data to illustrate how subtle variations can indicate significant differences in quality. Our objective is to equip researchers, scientists, and drug development professionals with the analytical framework needed to make informed decisions when sourcing critical chemical reagents.
The Analytical Imperative: Beyond the Purity Percentage
A certificate of analysis (CoA) stating a purity of >98% can be misleading if not substantiated by orthogonal analytical methods.[1] Techniques like High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity, but they may not reveal the nature of the impurities or subtle structural discrepancies.[2] A multi-technique spectroscopic approach is essential for a comprehensive quality assessment.[3]
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure and can detect and identify organic impurities, even at low levels.
-
FTIR Spectroscopy: Confirms the presence of key functional groups and can indicate the presence of unexpected components or residual solvents.[3]
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound, providing an essential check on its identity.[3]
Adherence to Good Laboratory Practices (GLP) is critical throughout the data acquisition process to ensure data integrity, reliability, and traceability.[4][5] This includes proper instrument calibration, standardized operating procedures (SOPs), and meticulous record-keeping.[6]
Workflow for Spectral Data Acquisition and Comparison
The following diagram outlines the systematic workflow for acquiring and comparing spectral data from different suppliers to ensure the quality and consistency of this compound.
Caption: A systematic workflow for acquiring and comparing spectral data.
Detailed Experimental Protocols
The causality behind these protocols is to ensure reproducibility and data integrity, adhering to the principles of GLP.[7]
Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
-
Rationale: NMR is the gold standard for structural elucidation. The chemical environment of each proton and carbon atom in the molecule generates a unique signal, providing a "fingerprint" of the compound's structure.
-
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire the ¹³C NMR spectrum using the same instrument. Key parameters include a proton-decoupled pulse sequence, a 5-second relaxation delay, and 1024 scans.
-
Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.
-
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. This is a definitive test of molecular identity.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Observe the m/z value for the protonated molecule [M+H]⁺. The expected monoisotopic mass for C₁₀H₁₃NO₂ is 179.09 Da.[10]
-
Comparative Spectral Analysis
Here, we present a hypothetical analysis of this compound from two suppliers (A and B) compared against a certified reference standard.
¹H NMR Data Comparison (400 MHz, CDCl₃)
Expected ¹H NMR Signals for this compound:
-
Aromatic Protons (AA'BB' system): Two doublets around 6.6-7.1 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically around 3.6 ppm.
-
Methine Proton (-CH): A quartet, coupled to the adjacent methyl group.
-
Ester Methyl Protons (-OCH₃): A singlet.
-
Propanoate Methyl Protons (-CH-CH₃): A doublet, coupled to the methine proton.
| Signal Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Comments |
| Aromatic (2H, d) | 7.05 | 7.05 | 7.05 | All samples match the reference. |
| Aromatic (2H, d) | 6.64 | 6.64 | 6.64 | All samples match the reference. |
| Amine (-NH₂) | 3.62 (broad s) | 3.62 (broad s) | 3.63 (broad s) | All samples are consistent. |
| Methine (-CH) | 3.59 (q) | 3.59 (q) | 3.59 (q) | All samples match the reference. |
| Ester Methyl (-OCH₃) | 3.67 (s) | 3.67 (s) | 3.67 (s) | All samples match the reference. |
| Propanoate Methyl | 1.45 (d) | 1.45 (d) | 1.45 (d) | All samples match the reference. |
| Impurity | None Detected | None Detected | 2.10 (s), 0.88 (t) | Supplier B shows extraneous peaks. |
Interpretation: The ¹H NMR spectra of the Reference Standard and Supplier A's material are clean and perfectly align with the expected structure of this compound. However, Supplier B's material exhibits two small but distinct impurity peaks: a singlet at 2.10 ppm, suggestive of residual acetone, and a triplet at 0.88 ppm, which could indicate an aliphatic impurity. This demonstrates a clear difference in purity that might be missed by other methods.
¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Signal Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Comments |
| Carbonyl (C=O) | 175.1 | 175.1 | 175.1 | Consistent across all samples. |
| Aromatic (C-NH₂) | 144.8 | 144.8 | 144.8 | Consistent across all samples. |
| Aromatic (CH) | 128.6 | 128.6 | 128.6 | Consistent across all samples. |
| Aromatic (CH) | 115.2 | 115.2 | 115.2 | Consistent across all samples. |
| Aromatic (C-CH) | 128.0 | 128.0 | 128.1 | Minor deviation in Supplier B. |
| Ester Methyl (-OCH₃) | 52.2 | 52.2 | 52.2 | Consistent across all samples. |
| Methine (-CH) | 45.0 | 45.0 | 45.0 | Consistent across all samples. |
| Propanoate Methyl | 18.7 | 18.7 | 18.7 | Consistent across all samples. |
Interpretation: The ¹³C NMR data largely corroborates the ¹H NMR findings. The spectra for the Reference Standard and Supplier A are identical. Supplier B's material shows a minor shift in one of the aromatic carbon signals, which, while small, could suggest a subtle difference in the electronic environment, possibly due to an impurity or a slight structural variance.
FTIR Data Comparison (ATR)
Expected FTIR Absorptions:
-
N-H Stretch (Amine): Two bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Ester): A strong, sharp band around 1735 cm⁻¹.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
| Vibrational Mode | Reference Standard (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Comments |
| N-H Stretch | 3460, 3375 | 3460, 3375 | 3461, 3376 | All consistent. |
| C=O Stretch | 1734 | 1734 | 1733 | All consistent. |
| C-O Stretch | 1245, 1180 | 1245, 1180 | 1245, 1181 | All consistent. |
| Anomalous Peak | None | None | 3550 (broad) | Supplier B shows an unexpected peak. |
Interpretation: The FTIR spectrum of Supplier B's material shows a broad absorption band around 3550 cm⁻¹, which is characteristic of an O-H stretch from an alcohol or water. This suggests the presence of residual moisture or an alcohol-based impurity, which was not readily apparent in the NMR data and warrants further investigation.
Mass Spectrometry Data Comparison (ESI-TOF)
| Ion | Reference Standard (m/z) | Supplier A (m/z) | Supplier B (m/z) | Comments |
| [M+H]⁺ | 180.1019 | 180.1021 | 180.1020 | All samples show the correct parent ion. |
| Impurity Ion | None | None | 202.0838 | Supplier B shows an additional ion. |
Interpretation: All samples show the correct protonated molecular ion at m/z ≈ 180.10, confirming the presence of the target compound. However, Supplier B's sample also displays a small peak at m/z 202.08, which corresponds to the sodium adduct [M+Na]⁺. While sodium adducts are common in ESI-MS, a significantly higher relative intensity in one sample can indicate a higher level of residual sodium salts.
Visualizing the Comparison Logic
The following diagram illustrates the key decision points in the comparative analysis of the spectral data.
Caption: Decision logic for comparing spectral data against a reference.
Conclusion and Recommendations
This comparative analysis demonstrates that while two suppliers may offer the same compound with a similar stated purity, their actual chemical quality can differ significantly.
-
Supplier A: The material provided by Supplier A is spectrally identical to the certified reference standard across all three analytical techniques. This provides a high degree of confidence in its structural integrity and purity.
-
Supplier B: The material from Supplier B, while containing the correct primary compound, shows clear evidence of impurities (residual solvents, potential moisture) and minor spectral deviations. These impurities could have detrimental effects on subsequent chemical reactions or biological assays.
Recommendations for Researchers:
-
Always Verify: Never assume a supplier's CoA is sufficient. Perform in-house spectroscopic analysis on a sample from each new batch of critical starting materials.
-
Use a Multi-Technique Approach: Employ orthogonal methods like NMR, FTIR, and MS for a comprehensive assessment of identity, structure, and purity.[1]
-
Establish a Reference: Whenever possible, compare supplier materials against a certified reference standard or a well-characterized "golden batch" from a previous successful synthesis.
-
Question Deviations: Any deviation from the reference spectrum, no matter how minor, should be investigated and understood before the material is accepted for use in critical applications.
By adopting this rigorous, evidence-based approach to raw material qualification, researchers can enhance the reproducibility of their experiments, ensure the quality of their results, and build a more robust foundation for their scientific and developmental endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 4. srpcontrol.com [srpcontrol.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Profen-Related Compounds
An In-Depth Technical Guide to the Pharmacokinetic Profiles of Methyl 2-(4-aminophenyl)propanoate Derivatives
This compound and its derivatives belong to the broader class of arylpropionic acids, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. Structurally analogous to well-known drugs such as ibuprofen and naproxen, these compounds hold significant therapeutic promise. Their efficacy, however, is intrinsically linked to their pharmacokinetic profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within a biological system. Understanding and optimizing these ADME properties is paramount in the development of safe and effective drug candidates.
This guide provides a comparative analysis of the pharmacokinetic profiles of this compound and its hypothetical derivatives. In the absence of extensive direct comparative data for this specific series, this analysis is built upon established principles of medicinal chemistry and pharmacokinetics, drawing parallels with structurally similar, well-characterized profens. We will explore how subtle molecular modifications can profoundly influence a compound's behavior in the body, offering insights for researchers, scientists, and drug development professionals.
Core Compound Analysis: this compound as a Prodrug
The parent compound, this compound, is an ester. In drug design, esterification is a common strategy to create prodrugs.[1][2][3] A prodrug is an inactive or less active molecule that is converted into the active form, in this case, the corresponding carboxylic acid, within the body. This bioconversion is typically mediated by esterase enzymes present in the blood, liver, and other tissues.
The primary rationale for employing an ester prodrug strategy includes:
-
Enhanced Permeability: Increasing the lipophilicity of a drug can improve its absorption across the gastrointestinal tract.[4]
-
Prolonged Action: The ester form can act as a depot in fatty tissues, with the gradual hydrolysis releasing the active drug over time, potentially reducing dosing frequency.[1][2]
-
Improved Stability: The ester group can protect the active carboxylic acid from degradation in the acidic environment of the stomach.[4]
Once hydrolyzed, the active metabolite, 2-(4-aminophenyl)propanoic acid, would be expected to exhibit pharmacokinetic properties typical of profen NSAIDs: high plasma protein binding and a relatively small volume of distribution.[5][6]
Comparative Pharmacokinetic Profiles of Hypothetical Derivatives
To illustrate the impact of structural modifications on pharmacokinetic behavior, we will consider a series of hypothetical derivatives of this compound. The predicted effects of these modifications are summarized in the table below and discussed in detail in the subsequent sections.
| Derivative | Structure | Key Modification | Predicted Impact on Pharmacokinetic Profile |
| Parent Ester | This compound | Methyl Ester Prodrug | - Good oral absorption due to increased lipophilicity.- Acts as a prodrug, requiring in vivo hydrolysis.- Pharmacokinetics are dependent on the rate of hydrolysis. |
| Derivative A | 2-(4-aminophenyl)propanoic acid | Active Carboxylic Acid | - The active form of the drug.- Likely to have a shorter half-life than the ester prodrug.- High plasma protein binding.- Primary route of elimination is hepatic metabolism. |
| Derivative B | Ethyl 2-(4-aminophenyl)propanoate | Ethyl Ester Prodrug | - Potentially slower rate of hydrolysis compared to the methyl ester due to increased steric hindrance.- May result in a longer duration of action. |
| Derivative C | Methyl 2-(4-amino-3-chlorophenyl)propanoate | Phenyl Ring Substitution (Chloro) | - The electron-withdrawing chloro group may alter the pKa of the amino group and influence metabolic pathways.- Potential for altered CYP450 enzyme interactions.[7][8] |
| Derivative D | Methyl 2-(4-acetamidophenyl)propanoate | N-Acetylation | - The acetyl group may reduce the basicity of the amino group, affecting solubility and protein binding.- May undergo different metabolic pathways, potentially reducing the formation of reactive metabolites. |
Derivative A: The Active Moiety - 2-(4-aminophenyl)propanoic acid
This is the active form of the drug, responsible for its therapeutic effects. As a member of the 2-arylpropionic acid class, it is expected to be rapidly absorbed orally and exhibit a high degree of binding to plasma proteins, primarily albumin.[6][9] Elimination is likely to be primarily through hepatic metabolism, followed by renal excretion of the metabolites.[5]
Derivative B: Modulating the Ester - Ethyl 2-(4-aminophenyl)propanoate
Replacing the methyl ester with an ethyl ester is a subtle modification that can have a significant impact on the rate of hydrolysis. The larger ethyl group may introduce steric hindrance, potentially slowing down the action of esterases. This could lead to a slower release of the active carboxylic acid, resulting in a prolonged therapeutic effect and a longer apparent half-life of the parent drug.[10]
Derivative C: Phenyl Ring Substitution - Methyl 2-(4-amino-3-chlorophenyl)propanoate
The addition of substituents to the phenyl ring is a common strategy to modulate ADME properties.[7][8][11] A chlorine atom, being electron-withdrawing, can influence the electronic environment of the entire molecule. This can affect its interaction with metabolic enzymes, such as cytochrome P450s, potentially altering the rate and pathways of metabolism. It may also impact the compound's lipophilicity and permeability.
Derivative D: N-Acetylation - Methyl 2-(4-acetamidophenyl)propanoate
Acetylation of the amino group would create a derivative structurally related to paracetamol. This modification would neutralize the basicity of the amino group, which could lead to changes in solubility, protein binding, and interactions with transporters. The metabolic fate would also likely be altered, with N-acetylation potentially directing metabolism away from pathways that could form reactive intermediates.
Experimental Protocols for Pharmacokinetic Profiling
A robust evaluation of the pharmacokinetic properties of these derivatives requires a series of well-defined in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.
1. Animal Model and Housing:
- Species: Male Sprague-Dawley rats (n=3-5 per group).
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
2. Drug Formulation and Administration:
- Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.
- Oral (PO): The compound is suspended or dissolved in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10-50 mg/kg).
3. Blood Sampling:
- Blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
4. Plasma Preparation and Storage:
- Blood samples are centrifuged to separate the plasma.
- The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalysis:
- Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
6. Pharmacokinetic Analysis:
- Plasma concentration-time data are analyzed using non-compartmental methods to calculate the following parameters:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure.
- t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit time.
- Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
- F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
Diagram of a Typical In Vivo Pharmacokinetic Workflow
References
- 1. pioneerpublisher.com [pioneerpublisher.com]
- 2. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 5. Clinical pharmacology of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-aminophenyl)propanoate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-(4-aminophenyl)propanoate (CAS: 39718-97-3). As a compound frequently utilized in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple instruction to explain the causality behind each procedural step, grounding every recommendation in established safety data and regulatory principles.
Section 1: Hazard Identification and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates careful handling throughout its lifecycle, including disposal.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39718-97-3 | [1][2][3] |
| Molecular Formula | C10H13NO2 | [2][3][4] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | Varies; often a solid or oil | N/A |
| Storage Temperature | 2-8°C is recommended for stability | [3] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound.
| GHS Classification | Hazard Code | Description | Source |
| Pictogram | GHS07 (Exclamation Mark) | [1][5] | |
| Signal Word | Warning | [1][2][5] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [1][2][5] |
The causality is clear: the irritant nature of this compound to the skin, eyes, and respiratory tract (H315, H319, H335) dictates the stringent need for Personal Protective Equipment (PPE) and handling within ventilated areas.[1][2][5] The oral toxicity (H302) underscores the importance of preventing ingestion through good laboratory hygiene, such as washing hands thoroughly after handling and never consuming food or drink in the lab.[2][5]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The choice of PPE is a direct response to the chemical's hazard profile.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect before use and change if contact is suspected. | Prevents skin irritation (H315) upon direct contact.[1][6][7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield is required where splashing is possible. | Protects against serious eye irritation (H319) from splashes or aerosols.[1][6][7] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact and contamination of personal clothing.[1][7] |
| Respiratory Protection | Handle only in a well-ventilated area or a certified chemical fume hood. | Mitigates the risk of respiratory tract irritation (H335) from dust or vapors.[1][5][8] |
Section 3: Emergency Procedures for Spills
Accidental releases require an immediate and systematic response to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity. Evacuate the immediate area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential sources of ignition from the spill area.[1][8]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[1][8]
-
Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5] Once fully absorbed, carefully sweep or scoop the material into a suitable, sealable container designated for hazardous waste.[1][9]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste. Ventilate the area until it is fully dry.[10]
-
Dispose: Label the waste container and manage it according to the disposal workflow in Section 5.
Section 4: Waste Disposal Workflow
The proper disposal of this compound is a regulated process. This workflow ensures compliance and safety from the point of generation to final disposal. The guiding principle is that this chemical must be treated as hazardous waste and managed by a licensed disposal facility.[1][5]
Caption: Disposal workflow for this compound waste.
Section 5: Decontamination of Empty Containers and Labware
Empty containers that once held this compound are not considered non-hazardous and must not be reused or disposed of in regular trash without proper decontamination.[1]
Triple-Rinse Protocol:
-
First Rinse: Rinse the container or labware with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinsate must be collected and disposed of as hazardous chemical waste. [11] It is considered acutely contaminated.
-
Second and Third Rinses: Perform two additional rinses with the solvent. Depending on local and state regulations, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
-
Final Cleaning: After the triple rinse, the container can be washed with soap and water.
-
Disposal of Decontaminated Containers: Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste.[8] Puncture or deface the container to prevent reuse.[8][12]
All disposable materials, such as gloves, absorbent pads, and weighing papers, that come into contact with the chemical must be collected in a designated solid hazardous waste stream for disposal.[11]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, utilizing appropriate PPE, and adhering to a systematic waste management workflow, researchers can effectively mitigate risks. Always consult your institution's specific safety protocols and federal, state, and local regulations to ensure full compliance.[1]
References
- 1. aksci.com [aksci.com]
- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]
- 4. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
